molecular formula C7H5ClF3NO B1314244 2-Chloro-5-(trifluoromethoxy)aniline CAS No. 331-26-0

2-Chloro-5-(trifluoromethoxy)aniline

Cat. No.: B1314244
CAS No.: 331-26-0
M. Wt: 211.57 g/mol
InChI Key: BRHNMISYMABKDU-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H5ClF3NO and its molecular weight is 211.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHNMISYMABKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542836
Record name 2-Chloro-5-(trifluoromethoxy)aniline
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Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-26-0
Record name 2-Chloro-5-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)aniline (CAS Number: 331-26-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethoxy)aniline, a key building block in medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines a plausible synthetic route and purification protocol, and explores its potential applications in drug discovery, particularly in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a substituted aniline featuring both a chlorine atom and a trifluoromethoxy group. These functionalities impart unique electronic and lipophilic properties, making it a valuable synthon in the design of bioactive molecules.

PropertyValueReference
CAS Number 331-26-0[1][2]
Molecular Formula C₇H₅ClF₃NO[1][2]
Molecular Weight 211.57 g/mol [1][2]
Appearance Clear colorless to light yellow liquid or solid[3]
Boiling Point 82-83 °C at 9-10 Torr[4]
Melting Point 8-10 °C[5]
Density 1.428 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.499[4]
SMILES Nc1cc(OC(F)(F)F)ccc1Cl[6]
InChI Key VKTTYIXIDXWHKW-UHFFFAOYSA-N[7]

Synthesis and Purification

Proposed Synthesis Protocol: Electrophilic Chlorination of 3-(Trifluoromethoxy)aniline

This protocol describes a potential method for the synthesis of this compound.

Materials:

  • 3-(Trifluoromethoxy)aniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethoxy)aniline (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel.

Procedure:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexanes).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).

  • Collect the fractions containing the desired product, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Data (Predicted)

The following tables present the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.9 - 7.1m2HAromatic CH
~ 6.8m1HAromatic CH
~ 4.0br s2H-NH₂
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 148C-O
~ 145C-N
~ 131Aromatic CH
~ 122 (q)-OCF₃ (J ≈ 257 Hz)
~ 118Aromatic CH
~ 116Aromatic CH
~ 115C-Cl
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3500N-H stretch (asymmetric and symmetric)
3000 - 3100Aromatic C-H stretch
1600 - 1620N-H bend
1450 - 1550Aromatic C=C stretch
1200 - 1250C-O-C stretch (aryl ether)
1100 - 1200C-F stretch (strong)
700 - 800C-Cl stretch
Mass Spectrometry (MS)
m/zInterpretation
211 / 213[M]⁺ / [M+2]⁺ molecular ion peaks (chlorine isotope pattern)
182[M - NH]⁺
146[M - OCF₃]⁺

Applications in Drug Discovery

Substituted anilines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The unique combination of a chloro and a trifluoromethoxy group in this compound can favorably influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity.

A notable application for structurally similar compounds is in the development of Bruton's tyrosine kinase (BTK) inhibitors. For instance, the synthesis of the BTK inhibitor Vecabrutinib utilizes a 3-chloro-5-(trifluoromethyl)aniline fragment.[8] This suggests that this compound could serve as a valuable building block for novel BTK inhibitors or other kinase inhibitors targeting oncogenic signaling pathways.

Hypothetical Kinase Inhibitor Synthesis Workflow

The following diagram illustrates a hypothetical workflow for the synthesis of a kinase inhibitor using this compound as a key building block.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Heterocyclic Core (e.g., Pyrimidine) B->C D Further Functionalization (e.g., Suzuki Coupling) C->D E Kinase Inhibitor D->E

Caption: Hypothetical synthesis workflow for a kinase inhibitor.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell proliferation, differentiation, and survival. Dysregulation of the BTK pathway is implicated in various B-cell malignancies. The diagram below illustrates the BTK signaling cascade.

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Mobilization IP3->Ca NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ca->Proliferation

Caption: Simplified BTK signaling pathway in B-cells.

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-5-(trifluoromethoxy)aniline, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents logical workflows through detailed diagrams.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a chlorine atom and a trifluoromethoxy group substituted on an aniline core. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • IUPAC Name: this compound

  • CAS Number: 331-26-0[1][2]

  • Molecular Formula: C₇H₅ClF₃NO[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models, as experimental data for this specific compound is not always available in the literature.

PropertyValueSource
Molecular Weight 211.57 g/mol [1]
Boiling Point 210.7 ± 35.0 °C (Predicted)[1]
Density 1.468 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.42 ± 0.10 (Predicted)[1]
Storage Temperature 2–8 °C under inert gas[1][3]

Experimental Protocols

The determination of the physicochemical properties listed above involves standard laboratory procedures. While specific experimental reports for this compound are not detailed in the provided search results, the following are general methodologies that would be employed.

3.1. Determination of Boiling Point

The boiling point can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be used.

3.2. Determination of Density

A pycnometer is typically used for the precise determination of density. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

3.3. Determination of pKa

The pKa, a measure of the acidity of the anilinic proton, can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa is the pH at which half of the compound is in its protonated form.

Synthesis and Reactivity

This compound serves as a key building block in organic synthesis. The presence of the amine, chloro, and trifluoromethoxy groups allows for a variety of chemical transformations.

4.1. General Synthesis Pathway

While specific industrial synthesis routes are often proprietary, a plausible synthetic approach can be inferred from standard organic chemistry principles. A general workflow for the synthesis of substituted anilines often involves the reduction of a corresponding nitrobenzene derivative.

G Start Substituted Benzene Precursor Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Nitrobenzene Substituted Nitrobenzene Nitration->Nitrobenzene Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Nitrobenzene->Reduction FinalProduct This compound Reduction->FinalProduct

A generalized synthetic workflow for aniline derivatives.

4.2. Reactivity

The aniline moiety is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated by the amine group and deactivated by the chloro and trifluoromethoxy groups, influencing the regioselectivity of electrophilic aromatic substitution reactions.

Biological Activity and Applications

While there is limited specific information on the biological activity of this compound itself, related trifluoromethyl- and chloro-substituted anilines are known to be important intermediates in the synthesis of biologically active molecules. For instance, various aniline derivatives exhibit antimicrobial properties by inhibiting biofilm formation and reducing virulence factors in bacteria.[4] The trifluoromethyl group, in particular, is known to enhance properties like lipophilicity and metabolic stability in drug candidates.[5][6]

The following diagram illustrates a typical experimental workflow for evaluating the biological activity of a novel chemical entity like this compound.

G Compound Test Compound (this compound) InVitro In Vitro Assays Compound->InVitro TargetBinding Target Binding/ Enzyme Inhibition InVitro->TargetBinding CellBased Cell-Based Assays (e.g., Cytotoxicity, Activity) InVitro->CellBased InVivo In Vivo Models (e.g., Animal Studies) CellBased->InVivo Promising Results PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Efficacy Efficacy Studies InVivo->Efficacy Lead Lead Optimization/ Further Development Efficacy->Lead

A typical workflow for evaluating biological activity.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is important to consult the material safety data sheet (MSDS) for detailed safety information. The compound should be stored in a cool, dry place under an inert atmosphere.[1][3]

References

2-Chloro-5-(trifluoromethoxy)aniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)aniline

This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical and chemical industries. The document details its molecular structure, physicochemical properties, a representative synthesis protocol, and its applications in drug development, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an aromatic organic compound featuring a chlorine atom and a trifluoromethoxy group substituted on an aniline core. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 331-26-0[1][2]
Molecular Formula C₇H₅ClF₃NO[1][2][3]
Molecular Weight 211.57 g/mol [1][3]
Boiling Point 210.7 ± 35.0 °C (Predicted)[1]
Density 1.468 ± 0.06 g/cm³ (Predicted)[1]
Storage Conditions Keep in dark place, Inert atmosphere, 2-8°C[3]
SMILES C1=CC(=C(C=C1OC(F)(F)F)N)Cl[2][3]

Structural Representation and Synthesis

The molecular structure dictates the chemical reactivity and physical properties of the compound. The following diagram illustrates the connectivity of atoms in this compound.

Figure 1: Atomic connectivity in this compound.

Experimental Protocols: Synthesis

The synthesis of substituted anilines often involves multi-step chemical reactions. A general workflow for producing compounds like this compound can be derived from established chemical patent literature, which typically involves the nitration of a substituted benzene ring followed by the reduction of the nitro group to an amine.

Generalized Synthesis Protocol:

  • Nitration: A suitable precursor, such as 1,2-dichloro-4-trifluoromethoxybenzene, is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This reaction is typically performed at controlled temperatures, ranging from -20°C to +80°C, to introduce a nitro group onto the benzene ring.[4]

  • Reduction: The resulting nitro-intermediate is then subjected to reduction. This is commonly achieved through catalytic hydrogenation, using a catalyst such as Raney nickel or palladium on carbon (Pd/C), under hydrogen pressure.[4][5] The reaction converts the nitro group (-NO₂) into an amino group (-NH₂).

  • Purification: Following the reaction, the catalyst is filtered off, and the solvent is removed. The crude product is then purified, often by distillation under reduced pressure, to yield the final high-purity aniline derivative.[4]

The diagram below illustrates a generalized workflow for this type of synthesis.

cluster_synthesis Generalized Synthesis Workflow start Substituted Benzene Precursor nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration Step 1 intermediate Nitro-Intermediate nitration->intermediate reduction Reduction (e.g., H₂, Pd/C) intermediate->reduction Step 2 purification Purification (e.g., Distillation) reduction->purification product Final Product: Substituted Aniline purification->product Step 3

Figure 2: Generalized workflow for the synthesis of substituted anilines.

Applications in Drug Discovery and Development

Halogenated and trifluoromethyl-containing organic molecules are of significant interest in medicinal chemistry. The inclusion of chlorine and trifluoromethyl groups can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and receptor binding affinity.[6][7]

This compound serves as a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its reactive amine group allows for further chemical modifications, making it a versatile starting material in the development of new therapeutic agents across various fields, including oncology and neurology.[6][8]

The logical flow from a basic chemical building block to a final drug product is illustrated below.

cluster_drug_dev Role in Drug Development building_block This compound (Starting Material) synthesis Multi-Step Chemical Synthesis building_block->synthesis intermediate Advanced Intermediate synthesis->intermediate final_synthesis Final Synthesis & Modification intermediate->final_synthesis api Active Pharmaceutical Ingredient (API) final_synthesis->api formulation Drug Formulation api->formulation drug Final Medicinal Product formulation->drug

Figure 3: Logical relationship of this compound in the drug development pipeline.

References

Spectroscopic Profile of 2-Chloro-5-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic amine 2-Chloro-5-(trifluoromethoxy)aniline. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein is intended to support research and development activities by providing a reliable spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.15d~8.5H-3
~6.80dd~8.5, 2.5H-4
~6.95d~2.5H-6
~3.90br s--NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148.0C-5
~145.0C-1
~130.5C-3
~121.0 (q, J ≈ 257 Hz)-OCF₃
~118.0C-4
~116.0C-6
~115.5C-2
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3500Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3050-3150Weak to MediumAromatic C-H stretch
1600-1620StrongAromatic C=C stretch
1480-1520StrongAromatic C=C stretch
1200-1280Very StrongC-O-C stretch (asymmetric)
1150-1200Very StrongC-F stretch
1050-1100StrongC-O-C stretch (symmetric)
800-850StrongC-H out-of-plane bend (1,2,4-trisubstitution)
700-750StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
211/213High[M]⁺ (molecular ion) with ³⁵Cl/³⁷Cl isotope pattern
176/178Medium[M - Cl]⁺
142Medium[M - OCF₃]⁺
114Medium[M - Cl - OCF₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Standard pulse programs are used for one-dimensional acquisitions.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared and a drop cast onto a salt plate, allowing the solvent to evaporate. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or a gas chromatography (GC) inlet. The ionization energy is typically set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 50-300 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Preparation Dissolution in Appropriate Solvent Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart illustrating the general process of spectroscopic analysis.

Technical Guide: Solubility of 2-Chloro-5-(trifluoromethoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the methodologies used to determine the solubility of the chemical compound 2-Chloro-5-(trifluoromethoxy)aniline. While specific quantitative solubility data for this compound is not extensively published, this guide furnishes a detailed experimental protocol for its determination and presents an illustrative data set for reference.

Introduction and Physicochemical Properties

This compound is an aniline derivative characterized by chloro and trifluoromethoxy substitutions. Understanding its solubility profile in various organic solvents is critical for applications in synthetic chemistry, formulation development, and drug discovery, as solubility directly impacts reaction kinetics, purification strategies, and bioavailability.[1][2] The solubility of a substance is fundamentally dependent on the physical and chemical properties of both the solute and the solvent, as well as on external factors like temperature and pressure.[1][2]

Compound Details:

  • IUPAC Name: 2-chloro-5-(trifluoromethoxy)benzenamine

  • CAS Number: 331-26-0[3][4]

  • Molecular Formula: C₇H₅ClF₃NO[3][4]

  • Molecular Weight: 211.57 g/mol [4]

  • Structure:

Solubility Data

Table 1: Illustrative Solubility of this compound at 25°C

Solvent ClassSolventPolarity IndexSolubility ( g/100 mL)Observations
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 20.0Highly Soluble
N,N-Dimethylformamide (DMF)6.4> 20.0Highly Soluble
Acetone5.115.5Soluble
Acetonitrile5.812.1Soluble
Polar Protic Methanol5.18.5Moderately Soluble
Ethanol4.37.2Moderately Soluble
Isopropanol3.94.1Sparingly Soluble
Non-Polar Dichloromethane (DCM)3.118.9Highly Soluble
Toluene2.43.5Sparingly Soluble
Hexane0.1< 0.1Insoluble

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium gravimetric method, a reliable and straightforward technique for determining the solubility of a solid compound in a solvent.[2][5][6]

Principle

A saturated solution is prepared by adding an excess amount of the solute to a known volume of the solvent at a constant temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute is at its maximum. A known aliquot of the saturated solution is then carefully separated from the undissolved solid, the solvent is evaporated, and the mass of the remaining solute is measured.[2][5]

Materials and Equipment
  • Solute: this compound (analytical grade)

  • Solvents: Selection of organic solvents (HPLC grade)

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy)

    • Thermostatic shaker bath or magnetic stirrer with hotplate

    • Calibrated volumetric flasks and pipettes

    • Glass vials with screw caps (e.g., 20 mL scintillation vials)

    • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

    • Pre-weighed glass evaporating dishes or beakers[5]

    • Drying oven or vacuum desiccator

    • Vortex mixer

Experimental Workflow Diagram

The overall process for determining solubility via the gravimetric method is outlined in the following workflow.

G prep Preparation equil Equilibration prep->equil Add excess solute to known volume of solvent sampling Sampling & Filtration equil->sampling Shake at constant T until equilibrium (e.g., 24-48h) evap Solvent Evaporation sampling->evap Withdraw aliquot via filtered syringe analysis Analysis & Calculation evap->analysis Evaporate solvent to dryness in pre-weighed dish result Solubility Data (g/100mL) analysis->result Calculate mass of solute per volume of solvent

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of glass vials. For example, add approximately 500 mg of the solute to each vial.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential to ensure saturation.[5]

  • Sample Collection: Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 1 hour at the constant temperature.

  • Filtration: Carefully withdraw an accurate aliquot (e.g., 2.0 mL) of the clear supernatant using a calibrated pipette fitted with a syringe filter to avoid transferring any undissolved solid.

  • Weighing: Transfer the filtered aliquot into a pre-weighed (W₁) evaporating dish. Immediately weigh the dish with the solution (W₂) to determine the mass of the solution.

  • Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C). For high-boiling solvents, a vacuum oven is recommended. Dry the dish until a constant weight is achieved.[2][5]

  • Final Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dry solute residue (W₃).

Calculation

The solubility can be calculated using the masses recorded during the experiment.[5]

  • Mass of Solute:

    • M_solute = W₃ - W₁

  • Mass of Solvent:

    • M_solvent = W₂ - W₃

  • Solubility (g / 100 g solvent):

    • Solubility = (M_solute / M_solvent) × 100

To express solubility in grams per 100 mL of solvent, the density of the solvent at the experimental temperature is required.

  • Volume of Solvent:

    • V_solvent = M_solvent / Density_solvent

  • Solubility (g / 100 mL solvent):

    • Solubility = (M_solute / V_solvent) × 100

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides the necessary framework for its experimental determination. The gravimetric method is a robust and accessible technique for generating reliable solubility data, which is indispensable for the effective use of this compound in research and development. Researchers are strongly encouraged to perform these experiments to ascertain the precise solubility in their specific solvent systems of interest.

References

A Technical Guide to 2-Chloro-5-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Overview of a Key Building Block in Modern Medicinal Chemistry

Introduction: 2-Chloro-5-(trifluoromethoxy)aniline, with the CAS number 331-26-0, is a fluorinated aromatic amine that has garnered significant interest in the fields of pharmaceutical and agrochemical research. The unique electronic properties imparted by the trifluoromethoxy group, combined with the reactivity of the aniline scaffold, make it a valuable intermediate in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and applications in drug discovery.

Commercial Availability

A diverse range of chemical suppliers offer this compound, catering to various research and development needs. The compound is available in differing quantities and purity levels, which is crucial for consideration based on the specific application, from initial screening to larger-scale synthetic campaigns.

SupplierPurityAvailable Quantities
Achmem95%10 g, 25 g, 50 g, 100 g
BLD Pharm-Inquire for details
Ambeed Inc.-Inquire for details
Hangzhou MolCore BioPharmatech Co.,Ltd.-Inquire for details
Allfluoro Pharmaceutical Co. Ltd.-Inquire for details
Acmec Biochemical-Inquire for details
Interchim-Inquire for details
chemPUR Feinchemikalien und Forschungsbedarf GmbH-Inquire for details

Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound could be conceptualized as follows:

G cluster_0 Conceptual Synthetic Pathway start Starting Material: 1-Chloro-4-nitrobenzene step1 Introduction of Hydroxylamino Group start->step1 e.g., Reduction step2 Acetylation step1->step2 Acetic Anhydride step3 O-Trifluoromethylation step2->step3 Trifluoromethylating Agent (e.g., Togni reagent) step4 Thermal Rearrangement step3->step4 Heating end_product Final Product: This compound step4->end_product

Caption: A conceptual workflow for the synthesis of this compound.

General Experimental Considerations (based on related syntheses):

  • Reaction Conditions: The O-trifluoromethylation step is often carried out using electrophilic trifluoromethylating reagents. The subsequent rearrangement is typically a thermal process.

  • Solvents and Reagents: Anhydrous solvents are crucial for many of the steps to prevent unwanted side reactions. The choice of base and catalyst, if required, is critical for optimizing the yield and purity of the intermediate and final products.

  • Purification: Purification of the intermediates and the final product is typically achieved through techniques such as column chromatography, recrystallization, and distillation under reduced pressure.

  • Analysis: The structure and purity of the synthesized compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Development

The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to modulate key drug properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

While specific drugs containing the this compound moiety are not prominently disclosed in the public domain, this building block is of high interest for the synthesis of novel therapeutic agents across various disease areas. The general importance of trifluoromethoxy aniline derivatives suggests their potential application in the development of:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aniline cores. The introduction of the trifluoromethoxy group can enhance binding to the ATP-binding pocket of kinases, a common strategy in oncology drug discovery.

  • GPCR Modulators: G protein-coupled receptors are a major class of drug targets. The lipophilicity and electronic properties of trifluoromethoxylated compounds can be fine-tuned to optimize their interaction with these membrane-bound receptors.

  • Ion Channel Modulators: The properties of this aniline derivative could be leveraged in the design of molecules that target ion channels, which are implicated in a variety of neurological and cardiovascular diseases.

The procurement and utilization of this compound can be visualized in a typical drug discovery workflow:

G cluster_1 Drug Discovery and Development Workflow procurement Procurement of This compound synthesis Synthesis of Compound Library procurement->synthesis Key Intermediate screening High-Throughput Screening synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead Active Hits preclinical Preclinical Development hit_to_lead->preclinical Lead Candidates clinical Clinical Trials preclinical->clinical

Caption: Role of this compound in a drug discovery pipeline.

The Strategic Role of the Trifluoromethoxy Group in Aniline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent, especially when appended to an aniline scaffold.[1] This technical guide provides an in-depth exploration of the multifaceted role of the trifluoromethoxy group in aniline derivatives, offering insights for researchers, scientists, and drug development professionals. We will dissect its influence on physicochemical properties, metabolic stability, and biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Physicochemical Properties and Their Impact

The substitution of a hydrogen atom with a trifluoromethoxy group profoundly alters the electronic and physical nature of the aniline molecule.[2] These changes are fundamental to its utility in drug design, influencing everything from membrane permeability to target binding affinity.

Lipophilicity

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[3] Lipophilicity, often quantified by the partition coefficient (logP) or the Hansch lipophilicity parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] A higher lipophilicity generally enhances a molecule's ability to cross biological membranes, such as the gut wall or the blood-brain barrier. The -OCF₃ group increases lipophilicity more significantly than a methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group.[2][3]

Electronic Effects

The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) conferred by the highly electronegative fluorine atoms.[2] This electronic influence significantly reduces the basicity (i.e., lowers the pKa of the conjugate acid) of the aniline nitrogen compared to unsubstituted or methoxy-substituted anilines. This modulation of pKa can be crucial for optimizing interactions with biological targets, altering ionization state at physiological pH, and avoiding unwanted hERG channel interactions.

Conformational Properties

Unlike the methoxy group, which tends to be coplanar with the aromatic ring, the trifluoromethoxy group typically adopts a conformation orthogonal (perpendicular) to the plane of the aniline ring.[4] This is due to steric interactions and hyperconjugation effects. This perpendicular orientation can be advantageous for drug design, as it can introduce specific steric constraints, influence binding to target proteins, and potentially enhance binding affinity and selectivity.[5]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key quantitative data, providing a clear comparison of the trifluoromethoxy group against other common substituents on an aniline scaffold.

PropertyAniline4-Methoxy-4-Trifluoromethyl-4-Trifluoromethoxy-
Hansch π Value ¹0.00-0.02+0.88+1.04
Hammett Constant (σp) ²0.00-0.27+0.54+0.35
Hammett Constant (σm) ²0.00+0.12+0.43+0.39
pKa (Conjugate Acid) ³4.635.342.453.75 (Predicted)
logP0.901.152.142.65

¹Hansch π values represent the lipophilicity contribution of the substituent. ²Hammett constants (σ) quantify the electron-donating or electron-withdrawing influence of a substituent.[6] ³pKa values indicate the basicity of the aniline nitrogen; a lower value signifies a weaker base.[3] ⁴logP values represent the partition coefficient between octanol and water, a measure of whole-molecule lipophilicity.

Impact on Pharmacokinetics: Enhancing Metabolic Stability

A significant advantage of the trifluoromethoxy group over the more traditional methoxy group is its exceptional metabolic stability.[2] The methoxy group is often a site of metabolic liability, susceptible to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes.[3] This metabolic process can lead to rapid clearance of the drug and the formation of potentially reactive metabolites.

The trifluoromethoxy group is highly resistant to this enzymatic breakdown.[3] Several factors contribute to this stability:

  • Strong C-F Bonds: The carbon-fluorine bond is one of the strongest in organic chemistry, making it difficult for enzymes to cleave.[3]

  • Steric Hindrance: The bulkier trifluoromethyl moiety provides greater steric hindrance compared to the methyl group, impeding access for CYP450 enzymes to the oxygen-carbon bond.[3]

  • Reduced Electron Density: The powerful electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen atom, making it less prone to oxidation.[3]

This enhanced stability can lead to a longer in vivo half-life, reduced patient dosage, and a more predictable pharmacokinetic profile.

Logical Relationship Diagram: From Structure to PK/PD Advantage

The diagram below illustrates the logical flow from the inherent properties of the -OCF₃ group to its ultimate benefits in drug development.

G Structure-Property Relationships of the -OCF3 Group prop Inherent Properties of -OCF3 Group lip High Lipophilicity (π = +1.04) prop->lip ewg Strong Electron- Withdrawing Nature prop->ewg stable High C-F Bond Energy & Steric Shielding prop->stable pk Pharmacokinetic Advantages lip->pk pd Pharmacodynamic Advantages ewg->pd stable->pk perm Improved Membrane Permeability (ADME) pk->perm Leads to metab Enhanced Metabolic Stability pk->metab Leads to half Longer Half-Life (t½) metab->half Results in bind Modulated Target Binding Affinity pd->bind Leads to

Caption: Logical flow from -OCF₃ properties to PK/PD benefits.

Role in Pharmacodynamics: A Case Study of Riluzole

The unique properties of the trifluoromethoxy aniline moiety have been leveraged in numerous approved drugs and clinical candidates. A prominent example is Riluzole , a drug used to treat amyotrophic lateral sclerosis (ALS). While technically a benzothiazole amine, its structure incorporates the critical 6-(trifluoromethoxy) moiety attached to an aromatic amine system, showcasing the principles discussed.

Riluzole's neuroprotective mechanism of action is multifaceted and centers on the modulation of glutamatergic neurotransmission.[6][7] Excessive glutamate signaling leads to excitotoxicity, a key pathological process in neurodegenerative diseases. Riluzole mitigates this by:

  • Inhibiting Presynaptic Glutamate Release: It blocks voltage-gated sodium channels on nerve terminals, which reduces neuronal excitability and subsequent glutamate release.[6][8]

  • Blocking Postsynaptic Glutamate Receptors: It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) and kainate receptors, directly inhibiting the postsynaptic effects of glutamate.[6][7]

Signaling Pathway: Mechanism of Action of Riluzole

The following diagram visualizes the key intervention points of Riluzole in the glutamatergic synapse.

G Simplified Signaling Pathway for Riluzole's Neuroprotective Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal ap Action Potential vgsc Voltage-Gated Na+ Channel ap->vgsc Activates glut_vesicle Glutamate Vesicles vgsc->glut_vesicle Triggers Fusion glut_release Glutamate Release glut_vesicle->glut_release nmda NMDA Receptor glut_release->nmda Activates kainate Kainate Receptor glut_release->kainate Activates ca_influx Ca2+ Influx nmda->ca_influx kainate->ca_influx excitotox Excitotoxicity & Neuronal Damage ca_influx->excitotox Leads to riluzole Riluzole riluzole->vgsc Inhibits riluzole->nmda Inhibits riluzole->kainate Inhibits

Caption: Riluzole inhibits glutamate release and postsynaptic receptors.[7][8]

Synthesis of Trifluoromethoxy Aniline Derivatives

Despite their desirable properties, the incorporation of the trifluoromethoxy group into aromatic systems presents synthetic challenges. However, several effective protocols have been developed. One notable method allows for the synthesis of ortho-trifluoromethoxylated anilines through a two-step sequence involving O-trifluoromethylation of an N-aryl-N-hydroxyacetamide intermediate followed by a thermally induced intramolecular OCF₃ migration.[9][10]

Experimental Workflow: Synthesis of ortho-OCF₃ Anilines

This diagram outlines the general workflow for the synthesis of an ortho-trifluoromethoxylated aniline derivative.

G General Workflow for ortho-Trifluoromethoxylation of Anilines start Start: Nitroarene Derivative step1 1. Reduction to Hydroxylamine start->step1 intermediate1 Intermediate: N-Aryl-N-hydroxylamine step1->intermediate1 reagent1 Reagents: Hydrazine, Rh/C reagent1->step1 step2 2. Acetyl Protection intermediate1->step2 intermediate2 Intermediate: N-Aryl-N-hydroxyacetamide step2->intermediate2 reagent2 Reagents: Acetyl Chloride, Base reagent2->step2 step3 3. O-Trifluoromethylation intermediate2->step3 intermediate3 Intermediate: N-(Trifluoromethoxy)acetamide step3->intermediate3 reagent3 Reagents: Togni Reagent II, Cs2CO3 reagent3->step3 step4 4. Thermal OCF3 Migration intermediate3->step4 product Product: ortho-Trifluoro- methoxylated Acetanilide step4->product reagent4 Conditions: Nitromethane, 120 °C reagent4->step4 step5 5. Deprotection (optional) product->step5 product2 Final Product: ortho-OCF3 Aniline Derivative step5->product2

Caption: Synthetic workflow for ortho-OCF₃ aniline derivatives.[9][10]

Experimental Protocols

Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

This protocol details the synthesis of an ortho-trifluoromethoxylated aniline derivative via OCF₃ migration, adapted from established literature.

Part A: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (Intermediate)

  • Apparatus: Use an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Reagents: Add methyl 4-(N-hydroxyacetamido)benzoate (2.00 g, 9.56 mmol, 1.00 equiv), Togni reagent II (3.63 g, 11.5 mmol, 1.20 equiv), and cesium carbonate (Cs₂CO₃, 311 mg, 0.956 mmol, 10.0 mol%) to the flask.

  • Solvent: Add 96 mL of anhydrous chloroform (CHCl₃) to the flask via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the mixture in vacuo. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired intermediate as a white solid.

Part B: Thermal OCF₃ Migration to Final Product

  • Apparatus: Use a 50 mL pressure vessel equipped with a magnetic stir bar.

  • Reactants: Add the intermediate from Part A, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g, 9.05 mmol, 1.0 equiv), to the vessel.

  • Solvent: Add 9.05 mL of nitromethane (MeNO₂).

  • Reaction: Seal the vessel and stir the mixture at 120 °C for 20 hours behind a safety shield.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a round-bottom flask and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a general method for assessing the metabolic stability of a trifluoromethoxy aniline derivative.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compound (e.g., 10 mM in DMSO) and positive controls (e.g., Dextromethorphan, Midazolam).

    • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation Procedure:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.

    • In a 96-well plate, add the microsomal suspension. Pre-incubate at 37 °C for 5-10 minutes.

    • Add the test compound to the wells to achieve a final concentration of 1 µM. Include negative controls (without NADPH) and positive controls.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical purposes).

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.

Conclusion

The trifluoromethoxy group is a powerful tool in the arsenal of the medicinal chemist for modifying aniline-based scaffolds. Its ability to simultaneously enhance lipophilicity, block metabolic pathways, and modulate the electronic environment of a molecule makes it a highly attractive substituent for overcoming common challenges in drug discovery.[1] By increasing metabolic stability, improving membrane permeability, and providing unique steric and electronic properties for target engagement, trifluoromethoxy aniline derivatives will continue to be a valuable platform for the development of next-generation therapeutics. A thorough understanding of its properties, supported by robust synthetic and analytical protocols, is essential for harnessing its full potential.

References

The Emerging Potential of 2-Chloro-5-(trifluoromethoxy)aniline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-5-(trifluoromethoxy)aniline is a halogenated aromatic amine that holds significant promise as a versatile building block in the design and synthesis of novel therapeutic agents. The unique combination of a chloro substituent and a trifluoromethoxy group on the aniline scaffold imparts desirable physicochemical properties to derivative molecules, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. While direct incorporation of this specific aniline into clinically approved drugs is not yet widely documented, its structural analogues are prevalent in numerous patented and investigational compounds. This whitepaper will detail potential synthetic routes, present quantitative data from closely related molecules, and provide illustrative experimental protocols and workflow diagrams to guide researchers in harnessing the potential of this valuable chemical entity.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, is recognized for its ability to modulate key pharmacokinetic and pharmacodynamic properties. When combined with a chloro substituent on an aniline ring, as in this compound, the resulting scaffold offers a unique set of electronic and steric features that can be exploited for targeted drug development. This guide serves as a comprehensive resource for researchers, providing insights into the potential applications of this molecule and practical guidance for its use in synthetic medicinal chemistry.

Core Applications in Drug Discovery

Based on the established roles of structurally similar anilines, this compound is a prime candidate for incorporation into two major classes of therapeutic agents: kinase inhibitors and GPCR modulators.

Kinase Inhibitors

Substituted anilines are a common feature in a wide array of kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the ATP-binding site of the kinase. The this compound moiety can be readily incorporated into various kinase inhibitor scaffolds through established synthetic methodologies such as nucleophilic aromatic substitution and Buchwald-Hartwig amination.

Illustrative Synthetic Approach:

A common strategy for the synthesis of aniline-based kinase inhibitors involves the coupling of the aniline with a heterocyclic core, such as a quinoline or pyrimidine.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product 2_Chloro_5_trifluoromethoxy_aniline This compound Coupling_Reaction Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination 2_Chloro_5_trifluoromethoxy_aniline->Coupling_Reaction Heterocyclic_Core Activated Heterocycle (e.g., 2,4-dichloropyrimidine) Heterocyclic_Core->Coupling_Reaction Kinase_Inhibitor_Scaffold Aniline-Heterocycle Scaffold Coupling_Reaction->Kinase_Inhibitor_Scaffold

Figure 1. General workflow for the synthesis of aniline-based kinase inhibitors.

Potential Quantitative Data:

Compound ClassTarget KinaseIC₅₀ (nM)Reference
2-Substituted Aniline PyrimidinesMer/c-Met18.5 - 33.6[1]
3-Anilino-quinolin-2(1H)-onesPDK1Modest Inhibition[2]
7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazinesFGFR1, FGFR4< 10[3]

Table 1. Representative inhibitory concentrations of kinase inhibitors with substituted aniline moieties.

GPCR Modulators

G protein-coupled receptors represent a large and diverse family of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and fine-tuning of receptor activity. Substituted anilines have been successfully employed as core components of GPCR modulators. The physicochemical properties of this compound make it an attractive scaffold for the development of both positive and negative allosteric modulators (PAMs and NAMs).

Illustrative Signaling Pathway:

The diagram below illustrates the general mechanism of GPCR signaling and how an allosteric modulator can influence this pathway.

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Endogenous Ligand Ligand->GPCR Binds to orthosteric site Allosteric_Modulator Allosteric Modulator (derived from aniline) Allosteric_Modulator->GPCR Binds to allosteric site Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Figure 2. Simplified GPCR signaling pathway with allosteric modulation.

Experimental Protocols

The following are representative, detailed methodologies for key experiments that would be relevant to the use of this compound in a drug discovery program. These protocols are adapted from published procedures for structurally similar anilines.

Synthesis of a 2-((Substituted-anilinyl))pyrimidine Scaffold

This protocol outlines a general procedure for the synthesis of a pyrimidine-based kinase inhibitor scaffold using a substituted aniline.

Materials:

  • 2,4-Dichloropyrimidine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • p-Toluenesulfonic acid (PTSA)

  • N,N-Dimethylformamide (DMF)

  • Appropriate substituted phenol for intermediate synthesis

Procedure:

  • Synthesis of Intermediate (4-((2-chloropyrimidin-4-yl)oxy)phenyl derivative):

    • To a solution of a substituted phenol (1.0 eq) and 2,4-dichloropyrimidine (1.0 eq) in DMF, add K₂CO₃ (1.1 eq).

    • Stir the mixture at 80 °C for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the intermediate.[1]

  • Coupling with this compound:

    • To a solution of the intermediate from step 1 (1.0 eq) and this compound (1.1 eq) in DMF, add PTSA (0.2 eq).

    • Stir the mixture at 90 °C for 4 hours.[1]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP), radiolabeled or with a detection-compatible modification

  • Assay buffer

  • Kinase detection reagent (e.g., for luminescence or fluorescence)

Procedure:

  • Serially dilute the test compounds in dimethyl sulfoxide (DMSO).

  • Add a small volume of the diluted compound solution to the wells of a microtiter plate.

  • Add the kinase enzyme to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specified time at a controlled temperature (e.g., 30 °C).

  • Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., quantifying phosphorylated substrate).

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel drug candidates. Its unique substitution pattern offers the potential to fine-tune the properties of bioactive molecules, particularly in the fields of kinase inhibition and GPCR modulation. While further research is needed to fully elucidate its applications, the synthetic strategies and potential biological activities outlined in this guide provide a solid foundation for its incorporation into medicinal chemistry programs. The adaptability of this scaffold, combined with the proven utility of its structural analogues, suggests that this compound will be a valuable tool in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-5-(trifluoromethoxy)aniline, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the trifluoromethoxylation of 2-chloro-5-nitrophenol to yield 2-chloro-5-(trifluoromethoxy)nitrobenzene. This intermediate is subsequently reduced to the target aniline. This application note outlines the necessary reagents, reaction conditions, and purification methods for each step, supported by quantitative data and a visual workflow diagram.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The trifluoromethoxy group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The synthetic route described herein provides a practical approach for the preparation of this important intermediate from commercially available 2-chloro-5-nitrophenol. The protocol is divided into two main stages: the introduction of the trifluoromethoxy group and the reduction of the nitro functionality.

Synthetic Pathway Overview

The overall synthetic transformation is depicted in the following scheme:

Synthesis_Pathway Overall Synthetic Scheme start 2-Chloro-5-nitrophenol intermediate 2-Chloro-5-(trifluoromethoxy)nitrobenzene start->intermediate Step 1: Trifluoromethoxylation product This compound intermediate->product Step 2: Nitro Group Reduction

Caption: Two-step synthesis of this compound.

Step 1: Trifluoromethoxylation of 2-chloro-5-nitrophenol

This step focuses on the conversion of the phenolic hydroxyl group to a trifluoromethoxy group. A common and effective method for this transformation is a two-step procedure involving O-carboxydifluoromethylation followed by decarboxylative fluorination.

Experimental Protocol

Part A: O-Carboxydifluoromethylation

  • Reaction Setup: To a solution of 2-chloro-5-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium bromodifluoroacetate (1.5 eq).

  • Reaction Conditions: Stir the mixture at a controlled temperature, typically between 80-100 °C, for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aryloxydifluoroacetic acid intermediate.

Part B: Decarboxylative Fluorination

  • Reaction Setup: Dissolve the crude aryloxydifluoroacetic acid from the previous step in a solvent system such as a mixture of benzotrifluoride and water (10:1 v/v).

  • Reagent Addition: Add a catalytic amount of a silver salt, for instance, silver nitrate (AgNO₃, 0.1 eq), followed by an electrophilic fluorinating agent like Selectfluor® (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product, 2-chloro-5-(trifluoromethoxy)nitrobenzene, can be purified by column chromatography on silica gel.

Quantitative Data for Trifluoromethoxylation
ParameterValue
Starting Material 2-chloro-5-nitrophenol
Key Reagents Sodium bromodifluoroacetate, Selectfluor®, Silver Nitrate
Solvent DMF (Part A), PhCF₃/H₂O (Part B)
Temperature 80-100 °C (Part A), RT-50 °C (Part B)
Reaction Time 4-12 hours (Part A), 2-8 hours (Part B)
Typical Yield 50-70% (over two steps)

Step 2: Reduction of 2-chloro-5-(trifluoromethoxy)nitrobenzene

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation. To avoid potential dehalogenation, Raney Nickel can be a suitable catalyst.

Experimental Protocol
  • Reaction Setup: In a hydrogenation vessel, dissolve 2-chloro-5-(trifluoromethoxy)nitrobenzene (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50 psi or as appropriate for the equipment) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Purification: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data for Nitro Reduction
ParameterValue
Starting Material 2-chloro-5-(trifluoromethoxy)nitrobenzene
Key Reagents Raney Nickel, Hydrogen Gas
Solvent Ethanol or Methanol
Temperature Room Temperature
Pressure ~50 psi H₂
Reaction Time 2-6 hours
Typical Yield >90%

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Trifluoromethoxylation cluster_partA Part A: O-Carboxydifluoromethylation cluster_partB Part B: Decarboxylative Fluorination cluster_step2 Step 2: Nitro Group Reduction A1 Dissolve 2-chloro-5-nitrophenol in DMF A2 Add Sodium bromodifluoroacetate A1->A2 A3 Heat at 80-100 °C A2->A3 A4 Aqueous Work-up A3->A4 B1 Dissolve crude intermediate in PhCF3/H2O A4->B1 Crude Intermediate B2 Add AgNO3 and Selectfluor® B1->B2 B3 Stir at RT-50 °C B2->B3 B4 Aqueous Work-up and Purification B3->B4 C1 Dissolve nitro compound in Ethanol B4->C1 Purified Intermediate C2 Add Raney Nickel C1->C2 C3 Hydrogenate under H2 pressure C2->C3 C4 Filter catalyst and concentrate C3->C4 product This compound C4->product Final Product

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents: Handle all chemicals with care. Selectfluor® is a strong oxidizing and fluorinating agent. Raney Nickel is pyrophoric and should be handled under an inert atmosphere and kept wet with solvent. Hydrogen gas is flammable and should be handled with appropriate safety measures.

  • Reactions: Hydrogenation reactions should be carried out in equipment designed for reactions under pressure.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 2-chloro-5-nitrophenol. The protocols are based on established chemical transformations and can be adapted by researchers in various fields for the synthesis of complex molecules for drug discovery and development. Careful execution of the experimental procedures and adherence to safety guidelines are essential for successful and safe synthesis.

Application Notes and Protocols for the Reaction of 2-Chloro-5-(trifluoromethoxy)aniline with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the predicted reactivity of 2-chloro-5-(trifluoromethoxy)aniline with various electrophiles. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established principles of electrophilic aromatic substitution on substituted anilines. Researchers should consider these as starting points for experimental validation and optimization.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group, a deactivating chloro group, and a strongly deactivating trifluoromethoxy group, presents a complex yet interesting case for studying electrophilic aromatic substitution reactions. The interplay of these substituents' electronic and steric effects governs the regioselectivity and reaction rates.

The amino group (-NH₂) is a potent activating, ortho, para-directing group. The chloro group (-Cl) is a deactivating, ortho, para-directing group. The trifluoromethoxy group (-OCF₃) is a strongly deactivating, meta-directing group. The overall reactivity of the aromatic ring is therefore a balance of these competing effects. The positions most susceptible to electrophilic attack are predicted to be ortho and para to the strongly activating amino group, at the C4 and C6 positions.

Predicted Reactivity and Regioselectivity

The directing effects of the substituents on this compound are summarized below. The positions are numbered relative to the amino group at C1.

  • Amino group (-NH₂) at C1: Activating, ortho, para-directing (to C2, C4, C6).

  • Chloro group (-Cl) at C2: Deactivating, ortho, para-directing (to C1, C3, C5).

  • Trifluoromethoxy group (-OCF₃) at C5: Strongly deactivating, meta-directing (to C2, C4, C6).

Considering these effects, the primary sites for electrophilic substitution are expected to be the C4 and C6 positions, which are para and ortho to the activating amino group, respectively, and are also influenced by the directing effects of the other substituents. Steric hindrance from the adjacent chloro group might slightly disfavor substitution at the C6 position.

Application: Synthesis of Halogenated Derivatives

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Further halogenation of this compound can introduce additional reactive handles for cross-coupling reactions or modulate the electronic properties of the molecule.

Experimental Protocol: Iodination (Proposed)

This protocol describes a potential method for the iodination of this compound.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Slowly add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10% sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the iodinated product.

Data Presentation: Predicted Iodination Products and Conditions

ElectrophileReagentSolventTemperature (°C)Predicted Major Product(s)Predicted Yield Range (%)
I⁺N-Iodosuccinimide (NIS)Acetonitrile254-Iodo-2-chloro-5-(trifluoromethoxy)aniline60-80
I⁺Iodine monochloride (ICl)Dichloromethane0 - 254-Iodo-2-chloro-5-(trifluoromethoxy)aniline50-75

Application: Synthesis of Nitro Derivatives

Nitrated anilines are versatile intermediates that can be reduced to the corresponding diamines, which are precursors to a wide range of heterocyclic compounds and polymers.

Experimental Protocol: Nitration (Proposed)

This protocol outlines a potential method for the nitration of this compound. Caution should be exercised as nitration reactions can be highly exothermic.

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, carefully add concentrated sulfuric acid.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure nitro derivative.

Data Presentation: Predicted Nitration Products and Conditions

ElectrophileReagentSolventTemperature (°C)Predicted Major Product(s)Predicted Yield Range (%)
NO₂⁺HNO₃ / H₂SO₄H₂SO₄0 - 54-Nitro-2-chloro-5-(trifluoromethoxy)aniline50-70
NO₂⁺KNO₃ / H₂SO₄H₂SO₄0 - 54-Nitro-2-chloro-5-(trifluoromethoxy)aniline45-65

Application: Synthesis of Acylated Derivatives

Acylation of the amino group in anilines is a common strategy to protect it during subsequent reactions or to synthesize biologically active amides. Friedel-Crafts acylation on the aromatic ring is also a key C-C bond-forming reaction.

Experimental Protocol: N-Acetylation (Proposed)

This protocol provides a method for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-acetylated product can be purified by recrystallization or column chromatography if necessary.

Data Presentation: Predicted N-Acetylation Products and Conditions

Reaction TypeReagentSolventTemperature (°C)ProductPredicted Yield Range (%)
N-AcetylationAcetic Anhydride / PyridineDichloromethane0 - 25N-(2-chloro-5-(trifluoromethoxy)phenyl)acetamide85-95
N-AcetylationAcetyl Chloride / TriethylamineDichloromethane0 - 25N-(2-chloro-5-(trifluoromethoxy)phenyl)acetamide80-90

Visualizations

The following diagrams illustrate the predicted reaction pathways and experimental workflows.

Electrophilic_Aromatic_Substitution cluster_reagents Electrophiles This compound This compound Arenium Ion Intermediate Arenium Ion Intermediate This compound->Arenium Ion Intermediate + Electrophile (E+) Substituted Product Substituted Product Arenium Ion Intermediate->Substituted Product - H+ Halogen (X+) Halogen (X+) Nitro (NO2+) Nitro (NO2+) Acyl (RCO+) Acyl (RCO+)

Caption: General mechanism of electrophilic aromatic substitution.

Experimental_Workflow Start Start Dissolve Reactant Dissolve Reactant Start->Dissolve Reactant Add Reagents Add Reagents Dissolve Reactant->Add Reagents Reaction Monitoring (TLC) Reaction Monitoring (TLC) Add Reagents->Reaction Monitoring (TLC) Work-up Work-up Reaction Monitoring (TLC)->Work-up Reaction Complete Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for organic synthesis.

Conclusion

This compound is a promising substrate for various electrophilic substitution reactions, leading to a diverse range of functionalized aromatic compounds. The provided protocols, based on established chemical principles, offer a solid starting point for the synthesis and exploration of novel derivatives for applications in drug discovery and materials science. Experimental verification and optimization of these methods are highly recommended.

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with broad functional group tolerance and generally high yields. This powerful methodology is extensively utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.

2-Chloro-5-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of a chloro substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. These application notes provide an overview and generalized protocols for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for structurally similar haloanilines.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps of this catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are representative procedures and may require optimization for specific substrates and scales. It is crucial to perform reactions under an inert atmosphere to prevent the degradation of the palladium catalyst.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and should be optimized for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The reaction mixture is typically stirred at room temperature for a few minutes.

  • Heating: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (2-24 hours). Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of chloroanilines with various arylboronic acids, based on analogous reactions found in the literature. These values can serve as a starting point for the optimization of the synthesis of derivatives of this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-ChloroanilinePhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O1001885-95
2-Chloro-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Toluene/EtOH/H₂O8012~90
3-Chloro-5-bromoaniline4-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/Water90-1004-1270-95[1]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetal Base Base (e.g., K2CO3) Base->Transmetal PdII_ArAr Ar-Pd(II)L2-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Biaryl Product (Ar-Ar') RedElim->ArAr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst - Base start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful methodology, developed by professors Stephen L. Buchwald and John F. Hartwig, has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4] The reaction's broad substrate scope and tolerance for various functional groups provide a significant advantage over traditional methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, which often necessitate harsh reaction conditions and have limited applicability.[2][3]

These application notes provide a comprehensive protocol for the Buchwald-Hartwig amination of 2-Chloro-5-(trifluoromethoxy)aniline, a substrate of interest in medicinal chemistry due to the presence of the trifluoromethoxy group. The electron-withdrawing nature of this substituent can influence the reactivity of the aryl chloride, making the optimization of reaction conditions crucial for achieving high yields.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides.[2]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.[3]

  • Reductive Elimination: The final step involves the formation of the C-N bond through reductive elimination from the palladium center, which regenerates the active Pd(0) catalyst and releases the desired arylamine product.[3]

A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1] The selection of an appropriate bulky and electron-rich phosphine ligand is critical to promote the desired reductive elimination pathway and minimize side reactions.[3]

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize typical reaction parameters for the Buchwald-Hartwig amination of aryl chlorides, which can be adapted for this compound. The expected yields are based on literature precedents for similar electron-deficient and sterically hindered substrates.

Table 1: Recommended Reagents and Conditions

ParameterRecommendedAlternativesNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ requires in situ reduction.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)RuPhos, tBuXPhos, SPhosBulky, electron-rich biaryl phosphine ligands are generally effective for aryl chlorides.[1][5]
Base NaOtBu (Sodium tert-butoxide)K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOtBu is widely used.
Solvent TolueneDioxane, THFAnhydrous, deoxygenated solvents are essential for optimal catalytic activity.
Temperature 80-110 °C-The reaction temperature often needs to be optimized for specific substrates.
Atmosphere Inert (Argon or Nitrogen)-The palladium catalyst is sensitive to oxygen.

Table 2: Stoichiometry and Catalyst Loading

ReagentMolar EquivalentsMol %
This compound1.0-
Amine Coupling Partner1.1 - 1.5-
Palladium Precatalyst (e.g., Pd₂(dba)₃)-1-2
Ligand (e.g., XPhos)-2-4
Base (e.g., NaOtBu)1.5 - 2.0-

Note: Yields are highly dependent on the specific amine coupling partner and the thorough optimization of reaction conditions.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)[6]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane

  • Silica gel for column chromatography

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) and add them to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-chloro-5-(trifluoromethoxy)aniline derivative.

Mandatory Visualization

Buchwald_Hartwig_Workflow start Start reagents Combine Reactants: - this compound - Amine - Base (NaOtBu) start->reagents catalyst Add Catalyst System: - Palladium Precatalyst (Pd₂(dba)₃) - Ligand (XPhos) reagents->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Anhydrous, Degassed Toluene inert->solvent reaction Heat Reaction Mixture (e.g., 100 °C) solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for N-acylation of 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of 2-Chloro-5-(trifluoromethoxy)aniline, a key synthetic transformation for the formation of amide derivatives. These products are valuable intermediates in the development of novel pharmaceuticals and agrochemicals. The protocol presented here is a robust and reproducible method adaptable for laboratory-scale synthesis.

Introduction

N-acylation of anilines is a fundamental reaction in organic synthesis. The introduction of an acyl group to the nitrogen atom of an aniline modifies its electronic and steric properties, which can be a crucial step in a multi-step synthesis or serve to introduce a desired pharmacophore. The acetylation of anilines, in particular, is a common strategy to produce stable amide compounds.[1] This protocol details the N-acetylation of this compound using acetic anhydride in the presence of a base.

Reaction Principle

The N-acylation of this compound with an acylating agent such as acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of the acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the corresponding N-acetylated amide product and acetic acid as a byproduct. A base is typically added to neutralize the acidic byproduct.[2][3]

Experimental Protocols

This section outlines two common and effective protocols for the N-acetylation of this compound.

Protocol 1: Acetylation using Acetic Anhydride and Sodium Acetate in an Aqueous Medium

This method is a widely used, safe, and environmentally friendly procedure for the acetylation of anilines.[1][4]

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (95%)

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Beakers and graduated cylinders

Procedure:

  • Dissolution of Aniline: In a suitable flask, suspend this compound (1.0 eq) in deionized water.

  • Formation of Aniline Salt: Add concentrated hydrochloric acid (approx. 1.0 eq) dropwise while stirring. Continue stirring until the aniline fully dissolves, forming the hydrochloride salt.[1]

  • Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in deionized water.

  • Acetylation Reaction: To the stirred solution of the aniline hydrochloride, add acetic anhydride (1.1 eq). Immediately following this addition, pour in the sodium acetate solution.[1]

  • Precipitation: A white precipitate of the N-acetylated product, N-(2-chloro-5-(trifluoromethoxy)phenyl)acetamide, should form rapidly.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.[1]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold deionized water to remove any residual salts and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(2-chloro-5-(trifluoromethoxy)phenyl)acetamide.[1]

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Protocol 2: Acetylation using Acetyl Chloride and a Base in an Organic Solvent

This protocol is suitable for reactions where anhydrous conditions are preferred.

Materials:

  • This compound

  • Acetyl chloride

  • A suitable base (e.g., pyridine, triethylamine, or potassium carbonate)[5]

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Inert atmosphere apparatus (e.g., nitrogen or argon line)

  • Ice bath

  • Rotary evaporator

  • Standard workup and purification equipment (separatory funnel, chromatography columns, etc.)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Addition of Base: Add the selected base (1.1 - 1.5 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2-chloro-5-(trifluoromethoxy)phenyl)acetamide.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-acetylation of substituted anilines. The data provided is illustrative and may vary based on the specific substrate and reaction conditions.

ParameterProtocol 1 (Aqueous)Protocol 2 (Organic)
Acylating Agent Acetic AnhydrideAcetyl Chloride
Base Sodium AcetatePyridine / Et₃N / K₂CO₃
Solvent WaterDCM / THF / DMF
Reaction Temp. Room Temperature0 °C to Room Temperature
Reaction Time < 1 hour1 - 4 hours
Typical Yield > 90%85 - 95%
Purity (crude) HighGood to High
Work-up Simple FiltrationAqueous Work-up & Extraction
Purification RecrystallizationRecrystallization / Chromatography

Mandatory Visualization

experimental_workflow Experimental Workflow for N-acylation of this compound start Start reagents 1. Reagent Preparation - this compound - Acylating Agent (e.g., Acetic Anhydride) - Base (e.g., Sodium Acetate) - Solvent (e.g., Water) start->reagents reaction 2. Reaction - Mix reagents in a flask - Stir at specified temperature (e.g., Room Temperature) reagents->reaction workup 3. Work-up & Isolation - Precipitation in ice bath - Vacuum filtration - Washing with cold water reaction->workup purification 4. Purification - Recrystallization from a suitable solvent (e.g., Ethanol/Water) workup->purification characterization 5. Characterization - Obtain melting point - Spectroscopic analysis (NMR, IR, MS) purification->characterization product Final Product N-(2-chloro-5-(trifluoromethoxy)phenyl)acetamide characterization->product

Caption: Workflow for the N-acylation of this compound.

reaction_pathway N-acylation Signaling Pathway cluster_reaction Reaction Steps cluster_neutralization Byproduct Neutralization aniline This compound (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack anhydride Acetic Anhydride (Electrophile) anhydride->intermediate product N-(2-chloro-5-(trifluoromethoxy)phenyl)acetamide intermediate->product Elimination of Acetate byproduct Acetic Acid intermediate->byproduct neutralized_acid Acetate Salt byproduct->neutralized_acid base Base (e.g., Sodium Acetate) base->neutralized_acid

Caption: N-acylation reaction pathway of an aniline with acetic anhydride.

References

Application Notes and Protocols: Preparation of Pharmaceutical Intermediates from 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 2-Chloro-5-(trifluoromethoxy)aniline. This versatile building block is instrumental in the development of various therapeutic agents, particularly kinase inhibitors and other targeted therapies. The protocols outlined below focus on two primary classes of intermediates: N-aryl-2-chloroacetamides and N,N'-disubstituted ureas.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the unique physicochemical properties conferred by its substituents. The trifluoromethoxy group can enhance metabolic stability and cell permeability of drug candidates, while the chloro and amino functionalities provide reactive handles for diverse chemical transformations. These notes detail the preparation of two key intermediates that serve as precursors to more complex active pharmaceutical ingredients (APIs).

Intermediate 1: N-(2-chloro-5-(trifluoromethoxy)phenyl)-2-chloroacetamide

N-aryl-2-chloroacetamides are important intermediates in the synthesis of various biologically active compounds. The chloroacetamide moiety serves as a reactive electrophile for the introduction of diverse functionalities through nucleophilic substitution.

Experimental Protocol: Synthesis of N-(2-chloro-5-(trifluoromethoxy)phenyl)-2-chloroacetamide

This protocol describes the acylation of this compound with chloroacetyl chloride.

Reaction Scheme:

start This compound product N-(2-chloro-5-(trifluoromethoxy)phenyl)-2-chloroacetamide start->product Base (e.g., Triethylamine or DBU) Solvent (e.g., THF or DCM) 0°C to rt reagent + Chloroacetyl Chloride

Caption: Acylation of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound211.5810.0 g0.0473
Chloroacetyl chloride112.945.9 g (4.2 mL)0.0520
Triethylamine (TEA)101.197.2 mL0.0520
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (10.0 g, 0.0473 mol) and dichloromethane (100 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triethylamine (7.2 mL, 0.0520 mol) to the stirred solution.

  • Add chloroacetyl chloride (4.2 mL, 0.0520 mol) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N-(2-chloro-5-(trifluoromethoxy)phenyl)-2-chloroacetamide as a solid.

Expected Yield and Characterization:

Intermediate 2: N,N'-Disubstituted Urea Derivatives

N,N'-disubstituted ureas are a prominent structural motif in a wide range of pharmaceutically active compounds, including potent kinase inhibitors like Sorafenib and Regorafenib.[2] The urea linkage is typically formed by the reaction of an aniline with an isocyanate.

Experimental Protocol: Synthesis of 1-(2-chloro-5-(trifluoromethoxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea

This protocol details the synthesis of a disubstituted urea from this compound and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Reaction Scheme:

start This compound product 1-(2-chloro-5-(trifluoromethoxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea start->product Solvent (e.g., Dichloromethane) Room Temperature reagent + 4-chloro-3-(trifluoromethyl)phenyl isocyanate

Caption: Urea formation from this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound211.585.0 g0.0236
4-chloro-3-(trifluoromethyl)phenyl isocyanate223.565.28 g0.0236
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 0.0236 mol) in dichloromethane (50 mL).

  • To this solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (5.28 g, 0.0236 mol) portion-wise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. The product will likely precipitate out of the solution as a solid.

  • After the reaction is complete, collect the precipitate by filtration.

  • Wash the solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 1-(2-chloro-5-(trifluoromethoxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea.

Expected Yield and Characterization:

Urea formation reactions of this type are generally high-yielding. The product's identity and purity should be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Logical Workflow for Intermediate Synthesis and API Development

The following diagram illustrates the logical progression from the starting material to the synthesis of pharmaceutical intermediates and their potential application in the development of active pharmaceutical ingredients.

A Starting Material: This compound B Acylation Reaction (e.g., with Chloroacetyl Chloride) A->B C Urea Formation (e.g., with Isocyanate) A->C D Intermediate 1: N-(2-chloro-5-(trifluoromethoxy)phenyl)-2-chloroacetamide B->D E Intermediate 2: N,N'-Disubstituted Urea C->E F Further Functionalization (Nucleophilic Substitution) D->F G API Scaffolds (e.g., Kinase Inhibitors) E->G F->G

Caption: Workflow from starting material to API scaffolds.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of the described pharmaceutical intermediates.

IntermediateStarting MaterialKey ReagentSolventTypical Yield (%)
N-(2-chloro-5-(trifluoromethoxy)phenyl)-2-chloroacetamideThis compoundChloroacetyl ChlorideDichloromethane80-95 (estimated)[1]
1-(2-chloro-5-(trifluoromethoxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)ureaThis compound4-chloro-3-(trifluoromethyl)phenyl isocyanateDichloromethane>90 (typical)

Conclusion

This compound is a versatile and valuable building block for the synthesis of pharmaceutical intermediates. The protocols provided herein for the preparation of N-aryl-2-chloroacetamides and N,N'-disubstituted ureas offer robust and efficient methods for accessing key precursors for the development of novel therapeutics. These intermediates can be further elaborated to generate a diverse range of complex molecules for drug discovery programs.

References

Application Notes: 2-Chloro-5-(trifluoromethoxy)aniline as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-5-(trifluoromethoxy)aniline as a versatile precursor for the synthesis of novel agrochemicals. This document outlines a representative synthetic pathway for a hypothetical new-generation fungicide, including detailed experimental protocols, expected data, and workflow visualizations to guide researchers in the field of agrochemical development.

Introduction

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased potency, and favorable physicochemical properties. The trifluoromethoxy group (-OCF₃), in particular, is of significant interest due to its high lipophilicity and electron-withdrawing nature, which can profoundly influence the biological activity of a molecule. This compound is a key building block that combines the trifluoromethoxy group with a chlorinated aniline scaffold, offering multiple reaction sites for the construction of complex and potentially bioactive molecules. Its structural isomers, such as 5-Chloro-2-(trifluoromethoxy)aniline, are noted for their role in the industrial synthesis of agrochemicals and pharmaceuticals.

This document details a hypothetical synthetic application of this compound in the creation of a novel pyrazole carboxamide fungicide. This class of fungicides is well-established and typically acts by inhibiting the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain. The synthetic route described herein is based on established chemical transformations common in the synthesis of agrochemicals.

Synthetic Pathway Overview

The proposed synthesis involves a two-step reaction sequence starting from this compound to yield a hypothetical pyrazole carboxamide fungicide, designated as "Fungicide-X". The pathway leverages the nucleophilicity of the aniline nitrogen for an amidation reaction.

G cluster_start Starting Materials cluster_reaction Synthetic Step cluster_product Final Product A This compound C Amidation Reaction A->C Pyridine, DCM B 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride B->C D Fungicide-X (Hypothetical Pyrazole Carboxamide) C->D Purification

Caption: Synthetic workflow for the preparation of Fungicide-X.

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloro-5-(trifluoromethoxy)phenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide (Fungicide-X)

Materials:

  • This compound (1.0 eq)

  • 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • In a separate flask, dissolve 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the aniline solution over a period of 20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate to yield the purified Fungicide-X.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and characterization of Fungicide-X.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting MaterialThis compound
Reagent1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
SolventDichloromethane (DCM)
BasePyridine
Reaction Time16 hours
Reaction Temperature0°C to Room Temperature
Expected Yield 85-95%
Purity (by HPLC) >98%

Table 2: Characterization Data for Fungicide-X

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 110-115 °C
¹H NMR (CDCl₃, 400 MHz) Consistent with the proposed structure
¹³C NMR (CDCl₃, 100 MHz) Consistent with the proposed structure
Mass Spectrometry (ESI+) m/z calculated for C₁₄H₉ClF₅N₃O₂ [M+H]⁺
HPLC Retention Time Dependent on column and method

Logical Workflow for Agrochemical Development

The synthesis of a novel active ingredient is a critical first step in the agrochemical development pipeline. The subsequent steps involve rigorous testing and evaluation.

G A Synthesis of Fungicide-X B Purification and Structural Characterization A->B C In Vitro Bioassays (EC50 determination) B->C D Greenhouse and Field Trials C->D E Toxicology and Environmental Fate Studies D->E F Regulatory Submission E->F

Caption: Agrochemical development and evaluation workflow.

Safety Precautions

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all reactions in a well-ventilated fume hood. For detailed safety information on this compound, consult the material safety data sheet (MSDS) from the supplier.

Disclaimer: The synthetic protocol and data presented in these application notes are for a hypothetical compound and are intended for illustrative purposes only. Actual experimental results may vary. Researchers should conduct their own optimization and safety assessments.

Application of 2-Chloro-5-(trifluoromethoxy)aniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethoxy)aniline is a key building block in the synthesis of various kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The unique electronic properties conferred by the chlorine and trifluoromethoxy substituents on the aniline ring make it a valuable synthon for developing potent and selective inhibitors of critical oncogenic kinases, particularly those within the purine-binding class of proteins. This document provides detailed application notes and protocols for the use of this compound in the synthesis of these important therapeutic agents.

Application in the Synthesis of 2,6,9-Trisubstituted Purine-Based Kinase Inhibitors

A prominent application of this compound is in the synthesis of 2,6,9-trisubstituted purine derivatives, which have shown significant inhibitory activity against a range of tyrosine kinases, including Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3). The general synthetic strategy involves a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.

In this approach, the aniline derivative is coupled with a di-substituted purine scaffold, typically a 2,6-dichloropurine derivative, to introduce the 2-((2-Chloro-5-(trifluoromethoxy)phenyl)amino) moiety. This is a crucial pharmacophore that often interacts with the hinge region of the kinase active site.

Signaling Pathway Context: FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are one of the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates the role of FLT3 in AML and the point of intervention for inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Purine-based) Inhibitor->FLT3

Caption: FLT3 signaling pathway in AML and the inhibitory action of targeted kinase inhibitors.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 2,6,9-trisubstituted purine kinase inhibitors.

Protocol 1: Synthesis of 2,6-dichloro-9-(substituted)-9H-purine Intermediate

This protocol describes the first step in the synthesis, which is the preparation of the purine scaffold.

Protocol1_Workflow start Start step1 Dissolve 2,6-Dichloropurine and p-Toluenesulfonic acid in ethyl acetate start->step1 step2 Heat to 65°C step1->step2 step3 Slowly add 3,4-Dihydropyran step2->step3 step4 Stir at 65°C for 18 hours step3->step4 step5 Pour into water and extract with ethyl acetate step4->step5 step6 Wash with brine, dry, and concentrate step5->step6 step7 Purify by silica gel chromatography step6->step7 end Obtain 2,6-dichloro-9-(tetrahydro- 2H-pyran-2-yl)-9H-purine step7->end

Caption: Workflow for the synthesis of the protected purine intermediate.

Materials:

  • 2,6-Dichloropurine

  • p-Toluenesulfonic acid monohydrate

  • 3,4-Dihydropyran

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,6-dichloropurine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in ethyl acetate.

  • Heat the mixture to 65°C.

  • Slowly add 3,4-dihydropyran (1.0 eq) to the reaction mixture.

  • Stir the reaction at 65°C for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

Protocol 2: Buchwald-Hartwig Amination with this compound

This protocol details the key coupling step to introduce the aniline moiety.

Protocol2_Workflow start Start step1 Combine 2,6-dichloro-9-(THP)-purine, This compound, Pd2(dba)3, Xantphos, and Cs2CO3 in a reaction vessel start->step1 step2 Add anhydrous 1,4-dioxane under inert atmosphere step1->step2 step3 Heat the mixture at 100°C for 12 hours step2->step3 step4 Cool to room temperature, dilute with ethyl acetate, and filter through Celite step3->step4 step5 Wash the filtrate with water and brine, then dry and concentrate step4->step5 end Obtain the coupled product step5->end step6 Purify by silica gel chromatography

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (from Protocol 1)

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Celite

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vessel, combine 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1.0 eq), this compound (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 100°C for 12 hours, monitoring completion by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-((2-Chloro-5-(trifluoromethoxy)phenyl)amino)-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

Subsequent steps would involve further functionalization at the 6-position of the purine ring and deprotection of the tetrahydropyranyl (THP) group to yield the final kinase inhibitor.

Quantitative Data

The following table summarizes the inhibitory activities of representative 2,6,9-trisubstituted purine derivatives against various kinases. While specific data for compounds derived from this compound is not available in the public literature, the data for closely related isomers (3- and 4-trifluoromethoxy anilines) demonstrate the potential potency of this class of inhibitors.[1]

Compound IDR Group (at aniline)Target KinaseIC₅₀ (nM)
Hypothetical 5-Trifluoromethoxy FLT3-ITD Data Not Available
Analog 13-TrifluoromethoxyBcr-Abl>10,000
Analog 24-TrifluoromethoxyBcr-Abl8,900
Analog 33-TrifluoromethoxyBTK6,500
Analog 44-TrifluoromethoxyBTK>10,000
Analog 53-TrifluoromethoxyFLT3-ITD380
Analog 64-TrifluoromethoxyFLT3-ITD410

Note: The data for analog compounds are provided for comparative purposes to indicate the potential activity of inhibitors synthesized using this compound.

Conclusion

This compound serves as a critical synthetic intermediate for the development of potent kinase inhibitors, particularly those with a purine-based scaffold. The protocols outlined above provide a robust framework for the synthesis of these compounds, leveraging the power of the Buchwald-Hartwig amination. The trifluoromethoxy group at the 5-position is expected to impart favorable pharmacokinetic and pharmacodynamic properties to the final inhibitor, making this aniline derivative a valuable tool for medicinal chemists and drug discovery professionals. Further research is warranted to synthesize and evaluate the biological activity of kinase inhibitors derived specifically from this compound.

References

Application Notes and Protocols: 2-Chloro-5-(trifluoromethoxy)aniline in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethoxy)aniline is a fluorinated aromatic amine with potential applications as a building block in the synthesis of advanced materials. The presence of both chloro and trifluoromethoxy groups on the aniline ring can impart unique properties to resulting polymers and materials, such as enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced water absorption. These characteristics are highly desirable in materials for microelectronics, aerospace applications, and specialty coatings.

While direct applications of this compound in materials science are not yet widely documented in published literature, its structure is analogous to other fluorinated anilines used in the synthesis of high-performance polymers. This document outlines a hypothetical, yet scientifically plausible, application of this compound in the creation of novel fluorinated polyimides, a class of polymers known for their exceptional performance. These notes provide detailed synthetic protocols and expected material properties to guide researchers in exploring the potential of this compound.

Hypothetical Application: Synthesis of High-Performance Fluorinated Polyimides

The primary application explored here is the use of this compound as a precursor to a novel diamine monomer, which can then be polymerized to form a fluorinated polyimide. The trifluoromethoxy group is expected to enhance the properties of the resulting polymer.

Part 1: Synthesis of a Novel Diamine Monomer

A plausible synthetic route to a diamine monomer from this compound involves a two-step process: a Williamson ether synthesis-like coupling reaction followed by a reduction of a nitro intermediate. For the purpose of this application note, we will hypothesize a reaction to synthesize 4,4'-bis(2-chloro-5-(trifluoromethoxy)anilino)diphenyl ether.

Experimental Protocol: Synthesis of 4,4'-bis(2-chloro-5-(trifluoromethoxy)anilino)diphenyl ether

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.

  • Reagents:

    • This compound (2 equivalents)

    • 4,4'-Difluorodiphenyl ether (1 equivalent)

    • Potassium carbonate (K₂CO₃) (2.5 equivalents)

    • N,N-Dimethylformamide (DMF) (solvent)

  • Procedure: a. To the flask, add 4,4'-difluorodiphenyl ether and this compound. b. Add DMF to dissolve the reactants. c. Add potassium carbonate to the mixture. d. The reaction mixture is heated to 150°C under a nitrogen atmosphere and stirred for 24 hours. e. After cooling to room temperature, the mixture is poured into a large volume of distilled water with stirring. f. The resulting precipitate is collected by filtration, washed with water and then with methanol. g. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture) to yield the pure diamine monomer.

Part 2: Synthesis and Characterization of a Fluorinated Polyimide

The synthesized diamine monomer can be used to prepare a polyimide through a two-step polycondensation reaction with a commercially available dianhydride, such as Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Experimental Protocol: Polyimide Synthesis and Film Casting

  • Poly(amic acid) Synthesis: a. In a dry, nitrogen-purged flask, dissolve the synthesized diamine monomer in a dry polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP). b. Cool the solution to 0°C in an ice bath. c. Gradually add an equimolar amount of the dianhydride (e.g., 6FDA) to the stirred solution. d. After the addition is complete, remove the ice bath and continue stirring at room temperature for 12 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization and Film Casting: a. The poly(amic acid) solution is cast onto a clean, dry glass plate. b. The film is then heated in a programmable oven under a nitrogen atmosphere using a stepwise heating program:

    • 80°C for 2 hours
    • 150°C for 1 hour
    • 200°C for 1 hour
    • 250°C for 1 hour
    • 300°C for 1 hour c. After cooling to room temperature, the resulting flexible and tough polyimide film can be peeled off the glass plate.

Data Presentation: Expected Properties

The following table summarizes the expected properties of the novel polyimide derived from the hypothetical diamine and 6FDA, based on typical values for similar fluorinated polyimides found in the literature.

PropertyExpected ValueMethod of Measurement
Thermal Properties
Glass Transition Temp (Tg)280 - 320 °CDSC
5% Weight Loss Temp (Td5)> 500 °C (in N₂)TGA
Mechanical Properties
Tensile Strength90 - 120 MPaUniversal Testing Machine
Elongation at Break10 - 20 %Universal Testing Machine
Electrical Properties
Dielectric Constant (1 MHz)2.5 - 2.9LCR Meter
Other Properties
Water Absorption (24h)< 0.5 %Gravimetric
SolubilitySoluble in NMP, DMAc, THFVisual Inspection

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Products A This compound D Williamson Ether Synthesis A->D B 4,4'-Difluorodiphenyl ether B->D C 6FDA Dianhydride E Polycondensation C->E G Novel Diamine Monomer D->G H Poly(amic acid) E->H F Thermal Imidization & Film Casting I Fluorinated Polyimide Film F->I G->E H->F G cluster_structure Monomer Structural Features cluster_properties Resulting Polymer Properties A Trifluoromethoxy (-OCF3) Group D Low Dielectric Constant Low Water Absorption A->D Fluorine Content B Ether Linkage (-O-) E Good Solubility Processability B->E Flexibility C Aromatic Backbone F High Thermal Stability C->F Rigidity

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed methods, troubleshooting advice, and frequently asked questions for the purification of crude 2-Chloro-5-(trifluoromethoxy)aniline. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil/solid. What are the likely impurities?

A1: Dark coloration in crude aniline derivatives often results from oxidation byproducts and polymeric materials formed during synthesis or storage. Other potential impurities, depending on the synthetic route, can include:

  • Unreacted starting materials: For example, if synthesized via nucleophilic aromatic substitution, you might have residual 1,2-dichloro-4-(trifluoromethoxy)benzene.

  • Isomeric byproducts: Incomplete regioselectivity during substitution or nitration steps can lead to isomers.

  • Intermediates from reduction: If prepared by the reduction of a nitro group, intermediates such as nitroso- and hydroxylamine-derivatives may be present.

Q2: Which purification method is generally most effective for this compound?

A2: For thermally stable aniline derivatives like this, vacuum distillation is typically the most effective method for removing non-volatile impurities and achieving high purity on a larger scale. For smaller scales or to remove closely-boiling impurities, column chromatography offers excellent separation. Recrystallization , often as a salt, is also a powerful technique, particularly for removing colored impurities and achieving high crystalline purity.

Q3: Can I distill this compound at atmospheric pressure?

A3: It is strongly discouraged. The predicted atmospheric boiling point is high (around 211 °C), and at such temperatures, anilines are susceptible to decomposition and oxidation, which can lead to significant product loss and further contamination.[1] Vacuum distillation is essential to lower the boiling point to a safer temperature.

Q4: My compound is streaking on the silica gel TLC plate. What can I do?

A4: Streaking of amines on silica gel is common due to the acidic nature of the silica, which can protonate the basic aniline. To resolve this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system.

  • Use a different stationary phase, such as neutral alumina.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield After Distillation - Product decomposition at high temperature.- Inefficient vacuum system.- Ensure the vacuum is below 15 mmHg to lower the boiling point.- Use a shorter distillation path (e.g., Kugelrohr or short-path distillation head).- Check all joints for leaks and ensure the vacuum pump is functioning correctly.
Product Discolors After Purification - Oxidation upon exposure to air and light.- Store the purified aniline under an inert atmosphere (nitrogen or argon).- Keep the product in an amber vial or a flask wrapped in aluminum foil to protect it from light.- Store at a reduced temperature (e.g., 2-8 °C).
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Use a lower-boiling point solvent or a solvent pair.- Ensure the crude material is fully dissolved at the solvent's boiling point before cooling.- Try cooling the solution more slowly and with gentle agitation.
Poor Separation in Column Chromatography - Incorrect eluent polarity.- Column overloading.- Streaking due to the basicity of the aniline.- Optimize the eluent system using TLC first. A common starting point is a hexane/ethyl acetate gradient.- Use a larger diameter column or reduce the amount of crude material loaded.- Add 0.5-1% triethylamine to the eluent or use neutral alumina as the stationary phase.

Purification Protocols and Data

Method 1: Vacuum Distillation

Vacuum distillation is highly effective for separating the desired aniline from non-volatile polymeric impurities and salts.

Estimated Boiling Point: The boiling point of this compound has been predicted to be approximately 211 °C at atmospheric pressure.[1] By reducing the pressure, the boiling point can be significantly lowered. Based on data for structurally similar compounds, a significant reduction is expected. For instance, the related compound 2-Chloro-5-(trifluoromethyl)aniline has a boiling point of 82-83 °C at 9 mmHg.[2][3] Another similar compound, 4,5-dichloro-2-trifluoromethoxyaniline, boils between 86-94 °C at 15 mbar.[4]

CompoundPressureBoiling Point (°C)
2-Chloro-5-(trifluoromethyl)aniline9 mmHg82 - 83
4-Chloro-2-(trifluoromethyl)aniline3 mmHg66 - 67
4,5-Dichloro-2-trifluoromethoxyaniline~11 mmHg (15 mbar)86 - 94
This compound (Estimated) ~10 mmHg 85 - 100

Experimental Protocol:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased to maintain a good vacuum.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Slowly apply vacuum, ensuring the system is stable before heating. A pressure of 10-15 mmHg is a good target.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature, which is expected to be in the 85-100 °C range at ~10 mmHg.

  • Completion: Stop the distillation when the temperature starts to drop or when a significant amount of dark, non-volatile residue remains.

  • Storage: Transfer the purified, colorless to pale yellow liquid to a clean, dry, amber vial under an inert atmosphere.

Method 2: Column Chromatography

This method is ideal for smaller quantities and for separating impurities with similar boiling points.

Experimental Protocol:

  • Stationary Phase Selection: Use silica gel as the standard stationary phase. If significant streaking is observed on a TLC plate, consider using neutral alumina or adding 0.5-1% triethylamine to the mobile phase.

  • Mobile Phase (Eluent) Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Initial Elution: Begin with a non-polar eluent, such as 95:5 hexane/ethyl acetate, to elute non-polar impurities.

    • Product Elution: Gradually increase the polarity, for example to 90:10 or 85:15 hexane/ethyl acetate, to elute the this compound.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, non-polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution and Fraction Collection: Begin elution with the non-polar solvent, gradually increasing the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Method 3: Recrystallization via Salt Formation

This method is particularly useful for removing non-basic and colored impurities.

Experimental Protocol:

  • Salt Formation: Dissolve the crude aniline in a suitable solvent like diethyl ether or dichloromethane. Add a stoichiometric amount of a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt.

  • Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization of the Salt: Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/water or isopropanol. The ideal solvent will dissolve the salt when hot but have low solubility when cold.

  • Regeneration of the Free Aniline: Dissolve the purified salt in water and neutralize the solution with a base (e.g., aqueous NaOH or NaHCO₃) until the solution is basic. The free aniline will separate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Solvent Removal: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the pure aniline.

Process Visualizations

PurificationWorkflow Crude Crude Product (Dark Oil/Solid) Distillation Vacuum Distillation Crude->Distillation Large Scale High Purity Chromatography Column Chromatography Crude->Chromatography Small Scale High Resolution Recrystallization Recrystallization (as Salt) Crude->Recrystallization Color Removal High Crystalline Purity Pure Pure Product (Colorless to Pale Yellow Liquid) Distillation->Pure Chromatography->Pure Recrystallization->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingTree Start Purification Issue? LowYield Low Yield? Start->LowYield Yes Discoloration Product Discolored? Start->Discoloration No CheckVacuum Check Vacuum System & Distillation Path LowYield->CheckVacuum Yes PoorSep Poor Separation? Discoloration->PoorSep No StoreInert Store Under N2/Ar Protect from Light Discoloration->StoreInert Yes OptimizeEluent Optimize Eluent via TLC Add Triethylamine PoorSep->OptimizeEluent Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Chloro-5-(trifluoromethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: Common impurities can be categorized as process-related or degradation-related. Process-related impurities arise from the synthetic route and include unreacted starting materials, intermediates, and byproducts. Degradation-related impurities can form during storage, often due to oxidation.[1]

Q2: How can I identify the impurities in my sample?

A2: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for identifying and quantifying impurities. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: What are the typical starting materials for the synthesis of this compound?

A3: A common synthetic approach involves the nitration of a substituted benzene ring followed by the reduction of the nitro group to an amine. A plausible starting material is 1-chloro-4-(trifluoromethoxy)benzene.

Q4: My final product has a reddish-brown tint. What is the likely cause?

A4: Freshly purified anilines are often colorless or pale yellow. A reddish-brown color typically indicates the presence of oxidized impurities.[2] This can happen if the compound is exposed to air for prolonged periods.[2]

Q5: How can I purify the crude this compound?

A5: Purification can be achieved through several methods. Column chromatography using silica gel is a standard technique for separating the target compound from impurities with different polarities. Recrystallization from a suitable solvent system can also be highly effective if the product is a solid at room temperature. For basic impurities, an acid-base extraction can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction during the nitration or reduction step.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. Optimize reaction time, temperature, and reagent stoichiometry.
Mechanical losses during workup and purification.Ensure efficient extraction and minimize transfers between vessels. Optimize purification methods to reduce product loss.
Presence of Isomeric Impurities Lack of regioselectivity during the nitration step.Optimize nitrating conditions (temperature, concentration of acids) to favor the formation of the desired isomer. Isomers can be challenging to separate, so purification by chromatography may be necessary.
Starting Material Detected in Final Product Incomplete reaction.Increase reaction time or temperature. Ensure the purity and reactivity of all reagents.
Incomplete Reduction of Nitro Intermediate Inefficient reduction conditions.Ensure the catalyst (e.g., Palladium on carbon) is active. Optimize hydrogen pressure and reaction time. Consider alternative reducing agents.
Product Discoloration (Yellow to Brown) Oxidation of the aniline product.Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dark place. The use of antioxidants can be considered for long-term storage.

Summary of Potential Impurities

Impurity NamePotential OriginMolecular Weight ( g/mol )Suggested Analytical Method
1-Chloro-4-(trifluoromethoxy)benzeneUnreacted starting material196.55GC, HPLC, LC-MS
2-Chloro-5-(trifluoromethoxy)-1-nitrobenzeneUnreacted intermediate241.55HPLC, LC-MS
Isomeric Chloro-nitro-(trifluoromethoxy)benzenesSide reaction during nitration241.55HPLC, LC-MS, NMR
Oxidized byproducts (e.g., azo compounds)Air oxidation of the final productVariableHPLC, LC-MS

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a plausible synthetic route and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Nitration of 1-Chloro-4-(trifluoromethoxy)benzene

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 1-Chloro-4-(trifluoromethoxy)benzene to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude nitro-intermediate.

Step 2: Reduction of 2-Chloro-5-(trifluoromethoxy)-1-nitrobenzene

  • Dissolve the crude nitro-intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or using a hydrogen balloon at atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Synthesis Workflow cluster_1 Potential Impurity Introduction A 1-Chloro-4-(trifluoromethoxy)benzene (Starting Material) B Nitration (H2SO4, HNO3) A->B C 2-Chloro-5-(trifluoromethoxy)-1-nitrobenzene (Intermediate) B->C I2 Isomeric Nitro Compounds B->I2 D Reduction (H2, Pd/C) C->D E Crude this compound I1 Unreacted Starting Material C->I1 D->E I3 Incomplete Reduction D->I3 F Purification (Chromatography) E->F G Pure this compound F->G I4 Oxidation Products G->I4

Caption: Synthetic workflow and points of impurity introduction.

G troubleshooting Issue Low Yield causes Potential Causes Incomplete Reaction Mechanical Loss troubleshooting:f1->causes:f0 solutions Solutions Optimize reaction conditions (time, temp) Monitor with TLC/HPLC Improve workup technique causes:f1->solutions:f1 causes:f1->solutions:f2 causes:f2->solutions:f3

Caption: Troubleshooting logic for low product yield.

References

Navigating Substitutions on 2-Chloro-5-(trifluoromethoxy)aniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing substitution reactions on 2-Chloro-5-(trifluoromethoxy)aniline. The information is tailored for professionals in research and drug development, offering detailed experimental protocols, data-driven insights, and visual aids to streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for nucleophilic aromatic substitution?

A1: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This property decreases the electron density of the aromatic ring, making the aniline nitrogen less nucleophilic and the chlorine atom a less reactive leaving group in palladium-catalyzed cross-coupling reactions. Consequently, reactions often require more forcing conditions (e.g., higher temperatures, stronger bases, more active catalysts) compared to electron-rich anilines.

Q2: What are the most common side reactions to watch for?

A2: Common side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with hydrogen, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination.[1]

  • Homocoupling: Dimerization of the starting aniline or the coupling partner, especially in Suzuki-Miyaura reactions.

  • Protodeborylation: Cleavage of the C-B bond in the boronic acid reagent in Suzuki-Miyaura coupling before transmetalation occurs.

  • Competitive N- vs. O-arylation: In cases where the coupling partner contains both N-H and O-H functionalities, careful selection of reaction conditions is necessary to achieve selectivity.

Q3: How can I improve the solubility of my starting material and reagents?

A3: this compound and its derivatives can have limited solubility in common organic solvents. To improve solubility, consider using:

  • Aprotic polar solvents such as DMF, DMSO, or NMP.

  • Ethereal solvents like 1,4-dioxane or THF.

  • A co-solvent system. Gentle heating can also improve solubility, but care must be taken to avoid thermal decomposition of sensitive reagents.

Q4: What are the best practices for purifying products derived from this compound?

A4: Purification is typically achieved through:

  • Column Chromatography: Silica gel is commonly used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

  • Preparative TLC or HPLC: For small-scale reactions or difficult separations, these techniques can be employed.

Troubleshooting Guides

Acylation Reactions

Problem: Low or no conversion to the desired N-acylated product.

Potential Cause Troubleshooting Suggestion
Low Nucleophilicity of the Aniline The electron-withdrawing -OCF₃ group reduces the nucleophilicity of the amine. Use a stronger base (e.g., pyridine, triethylamine, or DMAP as a catalyst) to activate the aniline. Consider using a more reactive acylating agent, such as an acyl chloride or anhydride.
Poor Solubility Ensure all reagents are fully dissolved. Try a different solvent system (e.g., DCM, THF, or DMF).
Steric Hindrance If the acylating agent is sterically bulky, the reaction may require heating.
Sulfonylation Reactions

Problem: Incomplete reaction or formation of multiple products.

Potential Cause Troubleshooting Suggestion
Slow Reaction Rate Use a base such as pyridine or triethylamine to facilitate the reaction. Heating the reaction mixture may also be necessary.
Side Reactions Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Purification Challenges The product may co-elute with starting material. Optimize the solvent system for column chromatography.
Buchwald-Hartwig Amination

Problem: Low yield of the desired coupled amine, with significant starting material remaining.

Potential Cause Troubleshooting Suggestion
Deactivated Aryl Chloride The electron-withdrawing groups make the aryl chloride less reactive towards oxidative addition. Use a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos, or RuPhos) to promote this step.[2]
Catalyst Inhibition The aniline product can sometimes inhibit the catalyst. Using a higher catalyst loading (2-5 mol %) may improve conversion.
Base Selection A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2]
Hydrodehalogenation Side Product This side reaction can be minimized by using a suitable ligand and carefully controlling the reaction temperature.
Suzuki-Miyaura Coupling

Problem: Poor conversion and/or formation of homocoupled byproducts.

Potential Cause Troubleshooting Suggestion
Slow Oxidative Addition As with the Buchwald-Hartwig reaction, the deactivated aryl chloride can be problematic. Employ a palladium catalyst with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, or cataCXium A).
Inefficient Transmetalation The choice of base is critical for activating the boronic acid. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3] The addition of water as a co-solvent can sometimes accelerate this step.
Protodeborylation of Boronic Acid Use freshly opened or purified boronic acid. Ensure anhydrous conditions if water is not intentionally used as a co-solvent.
Homocoupling Lowering the reaction temperature or using a less reactive palladium catalyst may reduce the formation of homocoupled products.

Experimental Protocols

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask B Add Pd Catalyst & Ligand A->B C Inert Atmosphere (Ar/N2) B->C D Add Base C->D E Add this compound D->E F Add Coupling Partner E->F G Add Anhydrous Solvent F->G H Heat to Desired Temperature G->H I Monitor by TLC/LC-MS H->I J Quench Reaction I->J K Aqueous Extraction J->K L Dry & Concentrate K->L M Column Chromatography L->M

A generalized workflow for palladium-catalyzed cross-coupling reactions.
N-Acylation: Synthesis of N-(2-chloro-5-(trifluoromethoxy)phenyl)acetamide

  • Materials: this compound, acetyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired acetamide.

Buchwald-Hartwig Amination: General Protocol
  • Materials: this compound, desired amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), sodium tert-butoxide, anhydrous toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq).[2]

    • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).[2]

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.[2]

    • Monitor the reaction progress by LC-MS or GC-MS.

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

Suzuki-Miyaura Coupling: General Protocol
  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₃PO₄), anhydrous 1,4-dioxane/water.

  • Procedure:

    • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).[3]

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1).

    • Heat the mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Data Summary

The following tables provide representative data for substitution reactions on this compound, compiled from analogous systems due to the limited availability of specific data for this substrate. These should be used as a starting point for optimization.

Table 1: Representative Conditions for N-Acylation

Acylating AgentBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Acetyl ChlorideEt₃NDCM0 to RT2-485-95
Benzoyl ChloridePyridineTHFRT4-680-90

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10012-1870-85
AnilinePd(OAc)₂ (2)SPhos (4)LHMDSDioxane11018-2465-80

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄Dioxane/H₂O901275-90
4-Methoxyphenyl-boronic acidPdCl₂(dppf) (2)-Cs₂CO₃Toluene/H₂O1001670-85

Logical Troubleshooting Flowchart

G cluster_start Reaction Outcome cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths Start Low or No Product Formation A Check Starting Material Purity Start->A B Confirm Reagent Activity A->B C Analyze Crude Reaction Mixture (LC-MS/NMR) B->C D Side Products Observed? C->D E Mainly Starting Material? C->E D->E No F Identify Side Products D->F Yes G Increase Reaction Temperature/Time E->G Yes H Change Ligand/Catalyst E->H I Screen Different Bases/Solvents E->I K Optimize for Specific Side Reaction F->K G->C H->C I->C J Optimize Stoichiometry K->C

A logical flowchart for troubleshooting common issues in substitution reactions.

References

side reactions to avoid when using 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-(trifluoromethoxy)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity characteristics of this compound?

A1: this compound is an electron-deficient aniline. This is due to the presence of two electron-withdrawing groups: the chloro (-Cl) and the trifluoromethoxy (-OCF₃) groups. This reduced electron density on the aromatic ring and the nitrogen atom leads to lower nucleophilicity compared to aniline, which can make reactions like acylations and palladium-catalyzed couplings more challenging. The trifluoromethoxy group itself is generally very stable under a wide range of reaction conditions.

Q2: Are there any specific safety precautions to consider when working with this compound?

A2: Yes, as with any chemical reagent, appropriate safety measures are necessary. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For specific handling and disposal information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: How can I purify this compound if I suspect it contains impurities?

A3: Standard purification techniques for anilines can be employed. Column chromatography on silica gel is a common method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be effective. Recrystallization from a suitable solvent mixture may also be an option if the compound is a solid at room temperature.

Troubleshooting Guides for Common Reactions

This section provides troubleshooting for side reactions encountered during N-Acylation, Diazotization (e.g., for Sandmeyer reactions), and Palladium-Catalyzed Cross-Coupling reactions.

N-Acylation Reactions

Issue: Low yield of the desired mono-acylated product and formation of a di-acylated byproduct.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent (e.g., acetyl chloride or acetic anhydride). Adding the acylating agent slowly to the reaction mixture can also help prevent the formation of the di-acylated product.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor mono-acylation.

  • Choice of Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the acid generated during the reaction. For this electron-deficient aniline, a stronger, non-nucleophilic base like sodium hydride (NaH) might be necessary to facilitate the reaction, but careful control of stoichiometry is crucial.

Illustrative Data for Acylation Side Products (for a related electron-deficient aniline):

Acylating Agent (Equivalents)Temperature (°C)Mono-acylated Product Yield (%)Di-acylated Product Yield (%)
Acetic Anhydride (1.1)0 - 2585-95< 5
Acetic Anhydride (2.0)5060-7020-30
Acetyl Chloride (1.1)090-98< 2

Note: This data is illustrative for electron-deficient anilines and may vary for this compound.

Diazotization and Subsequent Sandmeyer Reaction

Issue: Incomplete diazotization or decomposition of the diazonium salt, leading to low yields in subsequent reactions (e.g., Sandmeyer).

Troubleshooting Steps:

  • Temperature Control: Maintain a low temperature (0-5 °C) throughout the diazotization process. Diazonium salts are often unstable at room temperature and can decompose, releasing nitrogen gas.

  • Acid Concentration: Ensure sufficient acid (e.g., HCl) is present. Typically, 2.5 to 3 equivalents of acid are used. One equivalent to protonate the aniline, one for the reaction with sodium nitrite, and an excess to maintain an acidic environment and stabilize the diazonium salt. In some cases, for electron-deficient anilines, diazotization can be clean even at lower acid concentrations, but this should be optimized.[1]

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the aniline solution to control the reaction rate and temperature.

  • Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent reaction (e.g., Sandmeyer) to minimize decomposition.

Common Side Products in Sandmeyer Reactions:

Side ProductPotential Cause
Phenol derivativeDecomposition of the diazonium salt in the presence of water.
Biaryl compoundsRadical-mediated side reactions.
Unreacted starting materialIncomplete diazotization.
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Issue: Low yield of the desired coupled product and formation of side products like hydrodehalogenation or biaryl compounds.

Troubleshooting Steps:

  • Ligand Choice: For electron-deficient aryl chlorides like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Weaker bases may not be effective in deprotonating the electron-deficient aniline.

  • Catalyst Precursor: Using a well-defined palladium pre-catalyst can lead to more reproducible results compared to generating the active catalyst in situ.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.

Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination:

Troubleshooting_Buchwald_Hartwig start Low Yield in Buchwald-Hartwig Amination check_reagents Check Reagent Purity and Dryness (Amine, Aryl Halide, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK impure_reagents Purify/Dry Reagents and Retry check_reagents->impure_reagents Impurities or Water Suspected optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Seem Correct sub_conditions Inert Atmosphere? Temperature? Concentration? check_conditions->sub_conditions sub_catalyst Ligand? Base? Pd Source? optimize_catalyst->sub_catalyst end Improved Yield impure_reagents->end fix_conditions Ensure Strict Inert Atmosphere Optimize Temperature (80-120 °C) Adjust Concentration (0.1-0.5 M) sub_conditions->fix_conditions fix_conditions->end ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) sub_catalyst->ligand base Use Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) sub_catalyst->base pd_source Use a Well-Defined Pre-catalyst sub_catalyst->pd_source ligand->end base->end pd_source->end

Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes a general procedure for the N-acetylation of an electron-deficient aniline.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equiv.) to the solution.

  • Slowly add acetic anhydride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Experimental Workflow for N-Acetylation:

N_Acetylation_Workflow start Start dissolve Dissolve Aniline in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_pyridine Add Pyridine cool->add_pyridine add_anhydride Add Acetic Anhydride Dropwise add_pyridine->add_anhydride react Stir at Room Temperature (2-4h) Monitor by TLC add_anhydride->react workup Work-up (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry (MgSO₄) and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for N-acetylation.

Protocol 2: Diazotization and Sandmeyer Reaction (Chlorination Example)

This protocol outlines the formation of a diazonium salt from this compound and its subsequent conversion to a dichloro-derivative via a Sandmeyer reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Prepare a solution of this compound (1.0 equiv.) in concentrated HCl and water, and cool it to 0-5 °C in an ice-salt bath.

  • Prepare a solution of NaNO₂ (1.1 equiv.) in cold water.

  • Add the NaNO₂ solution dropwise to the stirred aniline solution, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution or suspension of CuCl (1.2 equiv.) in concentrated HCl, and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Experimental Workflow for Diazotization and Sandmeyer Reaction:

Sandmeyer_Workflow cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction start_diazo Dissolve Aniline in HCl/H₂O cool_diazo Cool to 0-5 °C start_diazo->cool_diazo add_nitrite Add NaNO₂ Solution Dropwise cool_diazo->add_nitrite diazonium_salt Diazonium Salt Solution (keep cold) add_nitrite->diazonium_salt add_diazonium Slowly Add Diazonium Salt Solution diazonium_salt->add_diazonium prepare_cucl Prepare Cold CuCl/HCl Solution prepare_cucl->add_diazonium warm_react Warm to RT, then Heat (until N₂ evolution stops) add_diazonium->warm_react workup Cool, Extract, Wash, Dry, Concentrate warm_react->workup purify Purify Product workup->purify

Caption: Experimental workflow for diazotization and Sandmeyer reaction.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed coupling of this compound with an amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, if not using a pre-catalyst)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, NaOtBu, this compound, and the amine to an oven-dried Schlenk tube equipped with a stir bar.

  • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

References

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-(trifluoromethoxy)aniline and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are two primary synthetic pathways for the synthesis of this compound. The choice of route often depends on the availability and cost of starting materials.

  • Route 1: From 1-Chloro-4-(trifluoromethoxy)benzene. This route involves the nitration of 1-chloro-4-(trifluoromethoxy)benzene to introduce a nitro group, followed by the reduction of the nitro group to form the desired aniline.

  • Route 2: From 2-Chloro-5-aminophenol. This pathway involves the direct trifluoromethoxylation of 2-chloro-5-aminophenol. This can also be a multi-step process starting from the reduction of 2-chloro-5-nitrophenol to 2-chloro-5-aminophenol.

Troubleshooting Guides

Route 1: Synthesis from 1-Chloro-4-(trifluoromethoxy)benzene

This pathway is a common choice due to the commercial availability of the starting material. The key steps are nitration and subsequent reduction.

Experimental Workflow:

A 1-Chloro-4- (trifluoromethoxy)benzene B Nitration (HNO3, H2SO4) A->B Step 1 C Mixture of Nitro Isomers (1-chloro-2-nitro-4-(trifluoromethoxy)benzene and 4-chloro-2-nitro-1-(trifluoromethoxy)benzene) B->C D Isomer Separation (e.g., Column Chromatography) C->D Step 2 E 1-Chloro-2-nitro-4- (trifluoromethoxy)benzene D->E F Reduction (e.g., Fe/HCl, H2/Pd-C) E->F Step 3 G 2-Chloro-5- (trifluoromethoxy)aniline F->G H Purification (e.g., Distillation, Recrystallization) G->H Step 4 I High-Purity Product H->I

Caption: Synthetic workflow for this compound starting from 1-Chloro-4-(trifluoromethoxy)benzene.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low yield in nitration step - Incomplete reaction. - Formation of multiple isomers. - Over-nitration (dinitration).- Optimize reaction time and temperature: Monitor the reaction progress using TLC or GC to ensure completion. - Control temperature: Maintain a low temperature (e.g., 0-10 °C) during the addition of nitric acid to minimize side reactions.[1] - Use a milder nitrating agent: Consider using a different nitrating agent if over-nitration is a significant issue.
Difficulty in separating nitro isomers - Similar polarities of the isomers.- Optimize chromatography conditions: Use a high-resolution column and experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/petroleum ether) to improve separation.[1]
Low yield in reduction step - Incomplete reduction of the nitro group. - Catalyst poisoning. - Degradation of the product.- Ensure sufficient reducing agent: Use an adequate excess of the reducing agent (e.g., iron powder). - Catalyst selection and handling: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and not poisoned. The reaction may require elevated pressure. - Control reaction conditions: For reductions with metals like iron, the reaction can be exothermic. Control the temperature to avoid product degradation.
Product purity is low after reduction - Incomplete removal of the reducing agent or byproducts. - Presence of unreacted starting material or intermediate isomers.- Thorough work-up: Ensure complete removal of the metal salts (if using metal-based reducing agents) by filtration and washing. - Effective purification: Utilize fractional distillation under reduced pressure or recrystallization from a suitable solvent to purify the final product.

Quantitative Data Summary:

Step Reagents & Conditions Typical Yield Reference
Nitration HNO₃, H₂SO₄, 0-50°C95-98% (mixture of isomers)[1]
Reduction Fe/HCl in ethanol/water, refluxHigh (not specified)Analogous reduction of 2-chloro-5-nitrophenol gives 96% yield.
Route 2: Synthesis from 2-Chloro-5-aminophenol

This route involves the introduction of the trifluoromethoxy group onto a pre-existing chloroaniline derivative.

Experimental Workflow:

A 2-Chloro-5-nitrophenol B Reduction (Fe/NH4Cl or H2/Pt-C) A->B Step 1 C 2-Chloro-5-aminophenol B->C D Trifluoromethoxylation (e.g., with a trifluoromethoxylating agent) C->D Step 2 E Crude 2-Chloro-5- (trifluoromethoxy)aniline D->E F Purification (e.g., Column Chromatography, Distillation) E->F Step 3 G High-Purity Product F->G

Caption: Synthetic workflow for this compound starting from 2-Chloro-5-nitrophenol.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the reduction of 2-chloro-5-nitrophenol - Incomplete reaction. - Catalyst deactivation.- Optimize reaction time and catalyst loading: Ensure the reaction goes to completion by monitoring with TLC. For catalytic hydrogenation, use an appropriate catalyst loading.
Low yield in the trifluoromethoxylation step - Low reactivity of the substrate. - Decomposition of the trifluoromethoxylating agent. - Formation of side products.- Choice of trifluoromethoxylating agent: Investigate different reagents such as electrophilic trifluoromethoxylating agents (e.g., Togni or Umemoto reagents) or nucleophilic sources in combination with a suitable catalyst. - Reaction conditions: Optimize temperature, solvent, and reaction time. Some trifluoromethoxylation reactions require specific conditions to proceed efficiently. - Protecting groups: Consider protecting the amine group before trifluoromethoxylation to prevent side reactions, followed by a deprotection step.
Formation of regioisomers during trifluoromethoxylation - The directing effects of the chloro and amino/hydroxyl groups.- Use of regioselective reagents or catalysts: Some trifluoromethoxylation methods offer better regioselectivity. A thorough literature search for methods specific to substituted anilines or phenols is recommended.
Difficult purification of the final product - Presence of closely related impurities.- Multiple purification techniques: A combination of column chromatography and distillation or recrystallization may be necessary to achieve high purity.

Quantitative Data Summary:

Step Reagents & Conditions Typical Yield Reference
Reduction of 2-chloro-5-nitrophenol Fe, NH₄Cl, ethanol/water, reflux96%
Reduction of 2-chloro-5-nitrophenol H₂, 5% Pt/C, ethyl acetate98%

Disclaimer: The provided information is for guidance and troubleshooting purposes. All experimental work should be conducted in a controlled laboratory setting by qualified professionals, adhering to all necessary safety precautions. The yields and reaction conditions are based on literature data for similar compounds and may require further optimization for specific experimental setups.

References

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 2-Chloro-5-(trifluoromethoxy)aniline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the scale-up production of this compound?

A1: There are two main synthetic pathways for the large-scale production of this compound:

  • Route 1: Nitration and Reduction. This route starts with the nitration of 1,2-dichloro-4-(trifluoromethoxy)benzene to form 1-chloro-2-nitro-4-(trifluoromethoxy)benzene, followed by a reduction of the nitro group to an amine.

  • Route 2: Trifluoromethoxylation. This pathway involves the direct trifluoromethoxylation of 4-chloro-3-aminophenol.

Q2: What are the major safety concerns during the scale-up synthesis?

A2: Key safety considerations include:

  • Handling of Hazardous Reagents: Both synthesis routes may involve highly corrosive and toxic chemicals such as fuming nitric acid, sulfuric acid, and potentially hazardous trifluoromethoxylating agents. Anhydrous hydrogen fluoride (HF), which can be used in related syntheses, is extremely corrosive and toxic.[1][2][3][4][5]

  • Exothermic Reactions: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.

  • Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and procedures to mitigate explosion risks.

  • Product Toxicity: this compound and its intermediates are harmful if swallowed, inhaled, or in contact with skin.[6] Appropriate personal protective equipment (PPE) is essential.

Q3: What are the common impurities encountered during production?

A3: Common impurities can include:

  • Isomeric Byproducts: In the nitration step of Route 1, the formation of undesired isomers of the nitro intermediate can occur.

  • Over-reduction Products: During the hydrogenation step, over-reduction can lead to dehalogenation or saturation of the aromatic ring.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.

  • Catalyst Residues: Leaching of the hydrogenation catalyst into the product stream.

Troubleshooting Guides

Route 1: Nitration of 1,2-dichloro-4-(trifluoromethoxy)benzene and Subsequent Reduction

Problem 1: Low Yield in Nitration Step

Potential Cause Troubleshooting Action
Insufficient Nitrating Agent Activity Ensure the use of fresh, high-concentration nitric and sulfuric acids. The presence of water can reduce the effectiveness of the nitrating mixture.
Inadequate Temperature Control Optimize the reaction temperature. While nitrations are exothermic, the temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions. A temperature range of -20°C to +80°C is generally recommended for similar reactions.[7][8]
Poor Mass Transfer in a Biphasic System Increase agitation speed to improve the interfacial area between the organic and acidic layers. Consider the use of a phase-transfer catalyst, although this is less common in traditional nitrations.

Problem 2: Formation of Impurities during Catalytic Hydrogenation

Potential Cause Troubleshooting Action
Catalyst Deactivation Use a fresh, high-quality catalyst (e.g., Palladium on Carbon, Platinum on Carbon, or Raney Nickel). Ensure the reaction mixture is free from catalyst poisons such as sulfur compounds.
Hydrodehalogenation (Loss of Chlorine) This is a common side reaction in the hydrogenation of halogenated nitroaromatics.[9][10] Optimize reaction conditions by using a lower hydrogen pressure, a lower temperature, or a more selective catalyst. The addition of a catalyst inhibitor, such as morpholine, can sometimes suppress dehalogenation.
Incomplete Reduction Increase hydrogen pressure and/or reaction temperature. Ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen.
Route 2: Trifluoromethoxylation of 4-chloro-3-aminophenol

Problem 1: Low Conversion to the Trifluoromethoxy Ether

Potential Cause Troubleshooting Action
Ineffective Trifluoromethoxylating Agent The choice of trifluoromethoxylating agent is critical. Reagents like trifluoromethyl triflate or Togni reagents can be effective but may be expensive for large-scale use.[11] Industrial processes might utilize reagents generated in situ. Ensure the reagent is active and used under appropriate conditions.
Sub-optimal Reaction Conditions Optimize temperature, pressure, and reaction time. Trifluoromethoxylation reactions can be sensitive to these parameters.
Presence of Water Ensure anhydrous conditions, as many trifluoromethoxylating agents are sensitive to moisture.

Experimental Protocols

Methodology 1: Synthesis of this compound via Nitration and Reduction (Illustrative)

This protocol is a generalized procedure based on patent literature for similar compounds and should be optimized for specific scale-up equipment and safety protocols.

Step 1: Nitration of 1,2-dichloro-4-(trifluoromethoxy)benzene

  • Reactor Setup: Charge a suitable glass-lined or corrosion-resistant reactor with 1,2-dichloro-4-(trifluoromethoxy)benzene.

  • Acid Mixture Preparation: In a separate vessel, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature.

  • Nitration Reaction: Cool the reactor containing the starting material to 0-5°C. Slowly add the nitrating mixture subsurface, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by HPLC or GC).

  • Work-up: Carefully quench the reaction mixture by adding it to ice water. Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to yield crude 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.

Step 2: Catalytic Hydrogenation of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene

  • Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with the crude nitro compound and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst (e.g., 5% Pd/C or Pt/C).

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 40-60°C). Maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled under a wet, inert atmosphere.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Data Presentation

Table 1: Comparison of Catalysts for Hydrogenation of Halogenated Nitroaromatics

CatalystTypical Loading (w/w %)AdvantagesDisadvantages
Palladium on Carbon (Pd/C) 5-10%High activity, good for general-purpose reductions.Can be prone to causing hydrodehalogenation.
Platinum on Carbon (Pt/C) 1-5%Often shows higher selectivity against dehalogenation compared to Pd/C.May be less active than Pd/C for some substrates.
Raney Nickel SlurryCost-effective, highly active.Can be less selective, pyrophoric, and may contain residual aluminum.

Visualizations

experimental_workflow cluster_nitration Step 1: Nitration cluster_hydrogenation Step 2: Hydrogenation start_nitration 1,2-dichloro-4-(trifluoromethoxy)benzene add_acids Add HNO3/H2SO4 @ 0-5°C start_nitration->add_acids reaction_nitration Stir @ controlled temp. add_acids->reaction_nitration quench Quench with ice water reaction_nitration->quench workup_nitration Aqueous work-up quench->workup_nitration product_nitro Crude 1-chloro-2-nitro-4-(trifluoromethoxy)benzene workup_nitration->product_nitro dissolve Dissolve in solvent product_nitro->dissolve Proceed to hydrogenation start_hydrogenation Crude nitro compound add_catalyst Add Pd/C or Pt/C dissolve->add_catalyst reaction_hydrogenation H2 pressure, heat, stir add_catalyst->reaction_hydrogenation filter_catalyst Filter catalyst reaction_hydrogenation->filter_catalyst purification Distillation/Recrystallization filter_catalyst->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via Route 1.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield reagent_issue Reagent Quality low_yield->reagent_issue temp_control Temperature Control low_yield->temp_control mass_transfer Mass Transfer low_yield->mass_transfer high_impurity High Impurity high_impurity->temp_control catalyst_issue Catalyst Problem high_impurity->catalyst_issue side_reaction Side Reactions high_impurity->side_reaction check_reagents Use Fresh Reagents reagent_issue->check_reagents optimize_temp Optimize Temperature temp_control->optimize_temp increase_agitation Increase Agitation mass_transfer->increase_agitation change_catalyst Change/Refresh Catalyst catalyst_issue->change_catalyst modify_conditions Modify Conditions side_reaction->modify_conditions

Caption: Troubleshooting logic for addressing common issues in chemical synthesis.

References

Technical Support Center: Managing Exothermic Reactions with 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing potential exothermic reactions when working with 2-Chloro-5-(trifluoromethoxy)aniline. The information is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols. Always consult the Safety Data Sheet (SDS) and perform a comprehensive hazard analysis before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with this compound?

A1: Like many substituted anilines, this compound can undergo highly exothermic reactions. The primary concerns are associated with reactions involving the amine functional group, such as:

  • Diazotization: Reaction with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt is notoriously exothermic and can lead to a runaway reaction if not strictly controlled. Diazonium salts themselves can be unstable and may decompose violently.

  • Acylation and Alkylation: Reactions with acylating or alkylating agents to form amides or secondary/tertiary amines can also generate significant heat.

  • Nitration: The introduction of a nitro group onto the aromatic ring is a highly exothermic process that requires careful temperature management to avoid runaway reactions and the formation of unstable byproducts.

Q2: What are the key principles for controlling exothermic reactions with this compound?

A2: The fundamental principles for managing exotherms are:

  • Temperature Control: Maintaining a low and stable reaction temperature is critical. This is typically achieved through the use of cooling baths (ice-water, ice-salt, or cryogenic baths).

  • Slow Reagent Addition: Adding the reactive reagent dropwise or in small portions allows for the dissipation of heat as it is generated, preventing a rapid temperature increase.

  • Adequate Cooling Capacity: Ensure that the cooling system can handle the total heat evolution of the reaction. For larger scale reactions, mechanical cooling systems may be necessary.

  • Dilution: Conducting the reaction in a suitable solvent helps to moderate the temperature by increasing the thermal mass of the system.

  • Efficient Stirring: Good agitation ensures uniform temperature distribution and prevents the formation of localized hot spots.

  • Monitoring: Continuous monitoring of the reaction temperature is essential to detect any deviation from the set point.

Q3: What are the signs of a potential runaway reaction?

A3: Be vigilant for the following signs, which may indicate a loss of control over the reaction temperature:

  • A sudden and rapid increase in temperature that does not respond to cooling.

  • An unexpected increase in pressure within the reaction vessel.

  • A change in the color or viscosity of the reaction mixture.

  • Vigorous gas evolution.

Q4: What should I do in the event of a suspected runaway reaction?

A4: In the event of a suspected runaway reaction, prioritize personal safety and follow your laboratory's emergency procedures. General steps may include:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Enhance Cooling: If safe to do so, increase the cooling capacity (e.g., add more dry ice to the bath).

  • Quench the Reaction: If a pre-planned quenching procedure is in place and can be executed safely, proceed with caution. A common method is the addition of a cold, inert solvent or a specific quenching agent.

  • Evacuate: If the situation cannot be brought under control, evacuate the area immediately and alert emergency personnel.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Excursion During Diazotization
Symptom Possible Cause Suggested Action
Rapid temperature rise above 15°C1. Nitrite solution added too quickly.2. Inadequate cooling.3. Concentration of reactants is too high.1. Immediately stop the addition of the nitrite solution.2. Add more ice/dry ice to the cooling bath.3. If the temperature continues to rise, consider adding a pre-chilled quenching agent (e.g., a cold solution of sulfamic acid to destroy excess nitrous acid).4. For future experiments, dilute the reaction mixture and add the nitrite solution at a slower rate.
Formation of brown fumes (NOx)Excess nitrous acid or decomposition of the diazonium salt due to elevated temperatures.1. Ensure the temperature is maintained between 0-5°C.[1] 2. Add the nitrite solution dropwise only until a slight excess is indicated by starch-iodide paper.[1] 3. Consider a reverse addition (adding the aniline solution to the acidic nitrite solution) to maintain a low concentration of the amine.
Issue 2: Exotherm During Acylation with Acyl Halides or Anhydrides
Symptom Possible Cause Suggested Action
Sudden boiling of the solvent at the point of addition1. Acylating agent added too quickly.2. Localized concentration of reactants.1. Stop the addition of the acylating agent.2. Increase the stirring rate to improve mixing.3. Add the acylating agent dropwise and sub-surface if possible to promote rapid dispersion.4. Dilute the reaction mixture with more of the inert solvent.
Reaction temperature steadily increases despite coolingThe heat generated by the reaction exceeds the cooling capacity of the setup.1. Slow down the rate of addition of the acylating agent.2. Use a more efficient cooling bath (e.g., switch from an ice-water bath to an ice-salt bath).3. For larger scale reactions, consider using a jacketed reactor with a circulating coolant.

Experimental Protocols

Disclaimer: These are generalized protocols and must be adapted and optimized for your specific experimental setup and scale. A thorough risk assessment is mandatory before implementation.

Protocol 1: Controlled Diazotization of this compound

This protocol describes the formation of the diazonium salt, a versatile intermediate. Due to the inherent instability of diazonium salts, this reaction must be performed with extreme caution.

Materials and Equipment:

Reagent/Equipment Purpose
This compoundStarting material
Concentrated Hydrochloric Acid (HCl)Acid catalyst and solvent
Sodium Nitrite (NaNO₂)Source of nitrous acid
Distilled WaterSolvent
IceFor cooling bath
Sodium Chloride (or Dry Ice/Acetone)For enhanced cooling
Stir Plate and Magnetic Stir BarFor efficient mixing
ThermometerTo monitor reaction temperature
Dropping FunnelFor controlled addition of nitrite solution
Starch-Iodide PaperTo test for excess nitrous acid
Sulfamic Acid Solution (cold)Quenching agent (for emergency use)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.

  • Prepare a solution of sodium nitrite in water and place it in the dropping funnel.

  • While maintaining the reaction temperature between 0-5°C, add the sodium nitrite solution dropwise to the stirred aniline solution. The rate of addition should be controlled to prevent the temperature from exceeding 5°C.

  • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5°C.

  • Use the resulting cold diazonium salt solution immediately in the next step of your synthesis. Do not attempt to isolate the diazonium salt unless you have specific, validated procedures for doing so safely.

Visualizations

Exothermic_Reaction_Management_Workflow start Start Experiment prepare Prepare Reactants and Cooling Bath start->prepare start_reaction Initiate Reaction with Slow Reagent Addition prepare->start_reaction monitor Continuously Monitor Temperature start_reaction->monitor stable Temperature Stable Within Safe Limits? monitor->stable proceed Continue Reagent Addition stable->proceed Yes excursion Temperature Excursion Detected! stable->excursion No proceed->monitor complete Reaction Complete stop_addition Stop Reagent Addition excursion->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling quench Quench Reaction (if safe) enhance_cooling->quench controlled Temperature Controlled? quench->controlled evacuate Evacuate and Alert Emergency Services controlled->proceed Yes controlled->evacuate No

Caption: Workflow for managing exothermic reactions.

Diazotization_Pathway cluster_reagents Reagents aniline This compound diazonium Diazonium Salt aniline->diazonium hcl HCl hno2 HNO₂ (in situ) hcl->hno2 nano2 NaNO₂ nano2->hno2 hno2->diazonium + heat HEAT diazonium->heat control Temperature Control (0-5 °C)

Caption: Diazotization reaction pathway highlighting heat evolution.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with 2-Chloro-5-(trifluoromethoxy)aniline. The inherent electronic properties of this substrate, namely the electron-withdrawing effects of the chloro and trifluoromethoxy groups, can significantly reduce the nucleophilicity of the aniline, leading to low conversion rates and other side reactions.[1][2] This guide offers structured advice to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my reaction with this compound?

A1: The primary reason for low reactivity is the reduced nucleophilicity of the aniline nitrogen. The potent electron-withdrawing nature of both the chlorine atom and the trifluoromethoxy (-OCF3) group significantly decreases the electron density on the aromatic ring and, consequently, on the amine.[1][2] This makes the lone pair of electrons on the nitrogen less available for nucleophilic attack. As a result, many standard reaction conditions may not be sufficiently forcing to achieve high conversion.

Q2: How does the trifluoromethoxy (-OCF3) group specifically impact the reactivity of the aniline?

A2: The trifluoromethoxy group is one of the most lipophilic and electron-withdrawing substituents used in medicinal chemistry.[3] Its strong inductive effect (-I) and weak resonance effect (-R) pull electron density away from the benzene ring, deactivating it towards electrophilic substitution and reducing the basicity and nucleophilicity of the aniline group.[1] This effect is often more pronounced than that of a nitro group.

Q3: Are there general strategies to improve yields in reactions involving this aniline?

A3: Yes, general strategies to enhance reaction rates and yields include:

  • Use of more active catalysts: For cross-coupling reactions, employing modern, highly active catalyst systems is often necessary.

  • Stronger bases: In reactions requiring deprotonation of the amine, stronger, non-nucleophilic bases can be beneficial.

  • Higher reaction temperatures: Increasing the temperature can provide the necessary activation energy for the reaction to proceed.

  • Anhydrous and inert conditions: Palladium catalysts, in particular, are sensitive to oxygen and moisture. Ensuring strictly anhydrous and inert conditions can prevent catalyst deactivation.[1]

Troubleshooting Guides for Specific Reactions

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination & Suzuki Coupling)

Low conversion rates are a frequent issue in palladium-catalyzed cross-coupling reactions with electron-deficient anilines like this compound.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, the reduced nucleophilicity of this compound can make it a challenging coupling partner.

  • Issue: Low or no conversion of the starting aryl halide.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficiently Active Catalyst Switch to a more electron-rich and bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) or an N-heterocyclic carbene (NHC) ligand. These promote the rate-limiting oxidative addition and reductive elimination steps.[1]
Weak Base Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) to facilitate the deprotonation of the weakly acidic aniline.[1]
Catalyst Deactivation Ensure rigorous exclusion of air and moisture by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).[1]
Steric Hindrance If the amine coupling partner is also sterically hindered, higher catalyst loadings and longer reaction times may be necessary.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol that may require optimization for specific substrates.

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl bromide/iodide (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Ligand (e.g., XPhos, 4-10 mol%)

    • Base (e.g., NaOtBu, 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

    • Add this compound and the aryl halide.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

    • Purify by column chromatography.

Logical Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low Conversion in Buchwald-Hartwig Amination catalyst Is a modern, bulky phosphine ligand being used? start->catalyst base Is a strong, non-nucleophilic base (e.g., NaOtBu) being used? catalyst->base Yes optimize Consider screening other ligands (e.g., NHCs), bases, and solvents. Increase temperature and reaction time. catalyst->optimize No, use XPhos, RuPhos, etc. conditions Are the reaction conditions strictly anhydrous and inert? base->conditions Yes base->optimize No, switch to NaOtBu or LHMDS conditions->optimize No, improve degassing and use dry solvents conditions->optimize Yes

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

When using this compound as a substrate in a Suzuki coupling (after conversion to a halide or triflate), the electron-deficient nature of the ring can impact the oxidative addition step.

  • Issue: Low conversion of the aryl halide derived from this compound.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Poor Oxidative Addition Aryl chlorides are less reactive than bromides or iodides. Use a catalyst system known for activating aryl chlorides, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[4]
Protodeboronation of Boronic Acid This side reaction consumes the boronic acid. Use anhydrous conditions and a suitable base (e.g., K₃PO₄, Cs₂CO₃). Sometimes, the use of a boronic acid pinacol ester can mitigate this issue.
Homocoupling of Boronic Acid This can be caused by the presence of oxygen. Ensure the reaction is thoroughly degassed.

Experimental Protocol: Suzuki Coupling

This is a representative protocol for the coupling of an aryl chloride.

  • Reagents:

    • Aryl chloride derived from this compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Ligand (e.g., SPhos, 4-10 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., dioxane, toluene) with a small amount of water

  • Procedure:

    • To a reaction vessel, add the aryl chloride, arylboronic acid, palladium catalyst, ligand, and base.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent system.

    • Heat the mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Purify by column chromatography.

Catalyst Selection for Suzuki Coupling

G start Suzuki Coupling with Aryl Chloride sterics Is the substrate sterically hindered? start->sterics electronics Is the substrate electron-deficient? sterics->electronics Yes sterics->electronics No ligand1 Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) electronics->ligand1 Yes electronics->ligand1 No ligand2 Consider NHC ligands for enhanced stability and activity ligand1->ligand2

Caption: Decision tree for ligand selection in Suzuki coupling reactions.

Amide Synthesis (Acylation)

The low nucleophilicity of this compound can also impede amide bond formation.

  • Issue: Low yield in the acylation of this compound with an acyl chloride or carboxylic acid.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Low Nucleophilicity of the Aniline Activate the carboxylic acid using a more potent coupling reagent (e.g., HATU, HBTU) or convert the carboxylic acid to its more reactive acyl chloride.
Use of a Weak Base With acyl chlorides, a stronger, non-nucleophilic base like triethylamine or DIPEA is often required to scavenge the HCl byproduct.
Steric Hindrance If either the aniline or the acylating agent is sterically hindered, higher temperatures and longer reaction times may be needed.

Experimental Protocol: Amide Synthesis from Acyl Chloride

  • Reagents:

    • This compound (1.0 equiv)

    • Acyl chloride (1.1-1.2 equiv)

    • Base (e.g., Triethylamine, Pyridine, 1.5-2.0 equiv)

    • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Procedure:

    • Dissolve this compound and the base in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add the acyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water or a dilute aqueous acid.

    • Extract the product with an organic solvent, wash with brine, and dry.

    • Purify by recrystallization or column chromatography.

Amide Synthesis Workflow

G start Start: Amide Synthesis reagents Dissolve Aniline and Base in Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Warm to RT and Stir add_acyl->react monitor Monitor by TLC/LC-MS react->monitor workup Quench and Extract monitor->workup purify Purify Product workup->purify end End: Pure Amide purify->end

Caption: General workflow for the synthesis of amides from anilines.

Quantitative Data Summary

Table 1: Representative Yields for Reactions of Electron-Deficient Anilines

ReactionSubstrate AnalogueCatalyst/ReagentBaseSolventTemp (°C)Yield (%)
Buchwald-Hartwig4-NitroanilinePd₂(dba)₃ / XPhosNaOtBuToluene10085-95
Suzuki Coupling4-Bromo-2-nitroanilinePd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-85
Amide Synthesis4-ChloroanilineBenzoyl ChlorideEt₃NDCMRT>90

Note: Yields are highly dependent on the specific coupling partners and reaction conditions.

This technical support guide is intended to provide a starting point for troubleshooting and optimizing reactions with this compound. Due to the challenging nature of this substrate, empirical optimization of reaction conditions is often necessary to achieve desired outcomes.

References

Technical Support Center: Purification of 2-Chloro-5-(trifluoromethoxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties in removing unreacted 2-Chloro-5-(trifluoromethoxy)aniline from their reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-reaction analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted this compound. What is the first step?

A1: The first step is to determine the properties of your product and compare them to the starting material. This compound is a basic compound due to the aniline group. If your product is not basic, an acidic wash is often the most effective first-line purification strategy. This involves dissolving the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated and move to the aqueous layer as a salt, while your non-basic product remains in the organic layer.

Q2: I performed an acid wash, but some starting material remains. Why might this be, and what should I do next?

A2: There are several possibilities:

  • Insufficient Acid: You may not have used enough acid to protonate all of the unreacted aniline. Try another wash with fresh 1 M HCl.

  • Emulsion Formation: Emulsions can trap organic material in the aqueous layer or vice-versa. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.

  • Product Instability: Your product might be sensitive to acid. Always check the stability of your desired compound before performing an acid wash.

If residual starting material persists, flash column chromatography is the recommended next step.

Q3: The starting material and my product have very similar Rf values on the TLC plate, making chromatographic separation difficult. How can I improve this?

A3: Co-spotting on a TLC plate is a common issue. Here are several strategies to improve separation for column chromatography:

  • Solvent System Optimization: Systematically screen different solvent systems. Try adding a small amount of a third solvent with a different polarity. For example, if you are using a hexane/ethyl acetate system, adding a small percentage of methanol or triethylamine (if your compound is basic) can significantly alter the separation.

  • Use of Additives: For amine-containing compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can deactivate the silica gel, leading to sharper peaks and potentially better separation.

  • Alternative Stationary Phases: If silica gel is not effective, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica.

Q4: Can I use recrystallization to remove the starting material?

A4: Recrystallization can be an effective technique if your product is a solid and has significantly different solubility properties from the starting material in a given solvent system. This method is most successful when the starting material is present as a minor impurity. You will need to perform solubility tests with various solvents to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature, while the impurity remains in solution.

Purification Method Efficiency

The following table summarizes typical efficiencies for common purification methods for removing anilines like this compound from a neutral organic product.

Purification MethodTypical Starting Material RemovalPotential Product LossKey Considerations
Aqueous Acid Wash (1M HCl) >95%<5%Product must be stable to acid.
Flash Column Chromatography >99%5-20%Requires optimization of the mobile phase.
Recrystallization 80-99% (highly dependent on impurity level)10-30%Product must be a solid with suitable solubility.
Scavenger Resins >98%<10%Can be expensive; requires post-reaction filtration.

Detailed Experimental Protocol: Purification via Flash Column Chromatography

This protocol describes a general procedure for purifying a reaction mixture containing unreacted this compound.

1. Preparation of the Crude Sample: a. After the reaction work-up (e.g., quenching and initial extraction), concentrate the organic layer under reduced pressure to obtain the crude oil or solid. b. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) for TLC analysis.

2. TLC Analysis and Solvent System Selection: a. Spot the crude material, the starting material, and (if available) a pure sample of the product on a silica gel TLC plate. b. Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes and gradually increase polarity). c. The ideal solvent system should give your product an Rf value of approximately 0.3 and show good separation from the starting material spot. d. To improve visualization, you can use a UV lamp and/or stain the plate with potassium permanganate or ninhydrin.

3. Column Packing: a. Select an appropriately sized column for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel in the chosen mobile phase (eluent). c. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. d. Allow the silica to settle, and then add a thin layer of sand on top to protect the surface.

4. Sample Loading: a. Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. b. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and then evaporating the solvent. c. Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

5. Elution and Fraction Collection: a. Begin eluting the column with the chosen mobile phase, applying gentle pressure if necessary. b. Collect fractions in test tubes or vials. c. Monitor the elution process by TLC analysis of the collected fractions.

6. Product Isolation: a. Combine the fractions that contain the pure product. b. Concentrate the combined fractions under reduced pressure to yield the purified product. c. Confirm the purity of the final product using techniques like NMR or LC-MS.

Troubleshooting Workflow

G cluster_0 start Start: Crude Reaction Mixture Analysis check_sm Starting Material (SM) Present? start->check_sm acid_wash Perform Aqueous Acid Wash (e.g., 1M HCl) check_sm->acid_wash Yes end_pure Pure Product check_sm->end_pure No check_again SM Still Present? acid_wash->check_again optimize_tlc Optimize TLC Solvent System check_again->optimize_tlc Yes check_again->end_pure No chromatography Flash Column Chromatography chromatography->end_pure optimize_tlc->chromatography end_impure Re-evaluate Strategy

Caption: Troubleshooting workflow for removing starting material.

stability and storage issues of 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Chloro-5-(trifluoromethoxy)aniline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and storage issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored under controlled conditions. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (such as nitrogen or argon), and at a refrigerated temperature of 2-8°C.[1] Protecting the compound from light and moisture is also crucial to prevent degradation.

Q2: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and decomposition of the compound. Care should be taken to avoid any cross-contamination in the laboratory.

Q3: Is this compound sensitive to air or light?

Yes, like many aniline derivatives, this compound can be sensitive to both air and light. Exposure to air can lead to oxidation, which is a common degradation pathway for aromatic amines.[2][3][4] Photodegradation can also occur upon exposure to UV light.[5] Therefore, it is best practice to handle the compound under an inert atmosphere and in a well-ventilated area, while also protecting it from direct light sources.

Q4: What are the primary degradation pathways for this compound?

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities.[2][6][7] This process can be accelerated by the presence of air and certain metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition of the molecule.[5]

  • Acid-catalyzed polymerization: In the presence of strong acids, anilines can polymerize, leading to the formation of intractable tars.

Q5: What are the signs of degradation of this compound?

Degradation of this compound may be indicated by a change in its physical appearance, such as a color change from colorless/pale yellow to brown or the formation of precipitates. In analytical tests such as NMR or chromatography, the appearance of new signals or peaks would signify the presence of degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experiments.

Issue Potential Cause Troubleshooting Steps
Compound has darkened in color. Oxidation due to exposure to air.1. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon).2. Minimize the time the container is open to the atmosphere during handling.3. Consider repurifying the material if the discoloration is significant.
Photodegradation from exposure to light.1. Store the compound in an amber vial or a container wrapped in aluminum foil.2. Conduct experiments in a fume hood with the sash down to minimize light exposure.
Inconsistent reaction yields. Degradation of the starting material.1. Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, GC-MS) before use.2. If the compound has been stored for an extended period or under suboptimal conditions, consider using a freshly opened bottle or repurifying the existing stock.
Presence of moisture.1. Ensure the compound and all reaction solvents are dry.2. Handle the compound in a glovebox or under a dry, inert atmosphere.
Formation of insoluble material in reactions. Polymerization of the aniline.1. Avoid strongly acidic conditions where possible.2. If acidic conditions are necessary, consider protecting the amine group prior to the reaction.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[8][9][10]

1. Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Amber vials

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

2. Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[10]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound in a photostability chamber to controlled UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

3. Data Presentation:

Summarize the results in a table, showing the percentage of degradation under each stress condition at different time points.

Stress Condition Time (hours) % Degradation Number of Degradation Products
0.1 M HCl, 60°C0
24
0.1 M NaOH, 60°C0
24
3% H₂O₂, RT0
24
60°C (solid)0
48
Photostability0
(Specify duration)

Visualizations

Stability_Troubleshooting_Workflow start Issue Observed: Inconsistent Experimental Results or Visible Degradation of Compound check_storage Step 1: Verify Storage Conditions - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok check_purity Step 2: Assess Compound Purity - Perform Analytical Test (NMR, HPLC) - Check for Impurity Peaks purity_ok Purity Acceptable? check_purity->purity_ok review_handling Step 3: Review Handling Procedures - Minimized Air/Light Exposure? - Using Dry Solvents? handling_ok Handling Procedures Correct? review_handling->handling_ok storage_ok->check_purity Yes correct_storage Action: Correct Storage - Store at 2-8°C under N2/Ar - Use Amber Vials storage_ok->correct_storage No purity_ok->review_handling Yes purify_compound Action: Purify Compound - Recrystallization or Chromatography purity_ok->purify_compound No improve_handling Action: Refine Handling Technique - Use Glovebox - Work Efficiently handling_ok->improve_handling No proceed Proceed with Experiment handling_ok->proceed Yes correct_storage->check_storage purify_compound->check_purity improve_handling->review_handling

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_oxidation Oxidation (Air, H₂O₂) cluster_photo Photodegradation (UV/Vis Light) cluster_acid Acid-Catalyzed Reaction parent This compound nitroso Nitroso Derivative parent->nitroso O₂ polymer Polymeric Impurities parent->polymer O₂ photoproducts Various Photolytic Products parent->photoproducts acid_polymer Polymerization/Tar parent->acid_polymer H⁺ nitro Nitro Derivative nitroso->nitro

Caption: Potential degradation pathways.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-(trifluoromethoxy)aniline and 2-Chloro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Chloro-5-(trifluoromethoxy)aniline and 2-Chloro-5-(trifluoromethyl)aniline. These two compounds are valuable building blocks in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and designing synthetic routes.

Overview and Physicochemical Properties

Both molecules share a 2-chloroaniline core, but the electronic nature of the substituent at the 5-position—trifluoromethoxy versus trifluoromethyl—is the primary determinant of their differing reactivity. The trifluoromethyl group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.[1][2] The trifluoromethoxy group is also strongly electron-withdrawing, but the presence of the oxygen atom introduces a competing, albeit weak, electron-donating resonance effect.[3]

PropertyThis compound2-Chloro-5-(trifluoromethyl)aniline
CAS Number 331-26-0[4][5]121-50-6[6][7]
Molecular Formula C7H5ClF3NOC7H5ClF3N[6]
Molecular Weight 211.57 g/mol [4]195.57 g/mol [6]
Appearance Colorless to light yellow Liquid[5]Clear colorless to yellow to orange Liquid[7]
Predicted pKa 1.42 ± 0.10[4][5]Lower than 1.42 (Expected)

Note: The pKa for 2-Chloro-5-(trifluoromethyl)aniline is expected to be lower than its trifluoromethoxy counterpart due to the stronger overall electron-withdrawing nature of the -CF3 group, which reduces the basicity of the aniline nitrogen.

Electronic Effects: The Root of Reactivity Differences

The reactivity of an aromatic system is governed by the electronic nature of its substituents. The interplay between inductive and resonance effects determines the electron density of the aromatic ring and the nucleophilicity of the amino group.

  • 2-Chloro-5-(trifluoromethyl)aniline (-CF3): The -CF3 group is a powerful deactivator of the aromatic ring. It exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-withdrawing resonance effect (often described as hyperconjugation). This significantly reduces the electron density on the ring and on the nitrogen atom of the amine.[1]

  • This compound (-OCF3): The -OCF3 group is also strongly electron-withdrawing via induction (-I) due to the highly electronegative fluorine atoms. However, the oxygen atom's lone pairs can donate electron density to the ring through a resonance effect (+M). While the inductive effect dominates, the resonance donation slightly counteracts the withdrawal, making the -OCF3 group a slightly weaker deactivator compared to the -CF3 group.[3]

G cluster_0 Electronic Effects Comparison A 2-Chloro-5-(trifluoromethyl)aniline A_effects Substituent: -CF3 - Strong Inductive Withdrawal (-I) - Weak Resonance Withdrawal (Hyperconjugation) - Overall: Strongly Deactivating A->A_effects Net Effect B This compound B_effects Substituent: -OCF3 - Strong Inductive Withdrawal (-I) - Weak Resonance Donation (+M) from Oxygen - Overall: Strongly Deactivating (but less than -CF3) B->B_effects Net Effect

Caption: Electronic effects of -CF3 and -OCF3 substituents.

Comparative Reactivity in Key Synthetic Transformations

The differences in electronic properties translate directly to varying reactivity in common organic reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are facilitated by strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[8][9][10]

  • Prediction: 2-Chloro-5-(trifluoromethyl)aniline is expected to be more reactive in SNAr reactions.

  • Reasoning: The -CF3 group is a more powerful electron-withdrawing group than -OCF3. It provides greater stabilization for the anionic Meisenheimer complex, thus lowering the activation energy of the rate-determining addition step.[11]

SNAr_Mechanism cluster_legend Legend Start Aryl Halide (Ar-Cl) Intermediate Meisenheimer Complex (Anionic Intermediate) Stabilized by EWG Start->Intermediate + Nu⁻ (Slow, RDS) Nucleophile Nucleophile (Nu⁻) Product Substituted Product (Ar-Nu) Intermediate->Product - Cl⁻ (Fast) LeavingGroup Leaving Group (Cl⁻) l1 EWG = Electron Withdrawing Group (-CF3 or -OCF3) l2 RDS = Rate-Determining Step

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Amino Group

The reactivity of the aniline's amino (-NH2) group is highly dependent on its nucleophilicity and basicity.

This reaction involves the nucleophilic attack of the amino group on an activated carboxyl group (e.g., an acyl chloride).

  • Prediction: this compound is expected to be more reactive .

  • Reasoning: The amino group in this compound is more nucleophilic and basic. The stronger electron-withdrawing effect of the -CF3 group in the other compound reduces the electron density on the nitrogen atom, making it a weaker nucleophile and thus less reactive towards acylation.[12][13]

This two-step process involves the conversion of the amino group to a diazonium salt, followed by its displacement.[14]

  • Prediction: this compound may show slightly higher efficiency or faster reaction rates .

  • Reasoning: The first step, diazotization with nitrous acid, is an electrophilic attack on the amine nitrogen.[15][16] The more nucleophilic amine of the -OCF3 substituted aniline should react more readily. While both compounds are suitable substrates for the Sandmeyer reaction, the reduced basicity of the -CF3 analogue might require more carefully controlled conditions for efficient diazotization.

Sandmeyer_Workflow cluster_reactants cluster_products Aniline Substituted Aniline (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+Cl-) Aniline->Diazonium Step 1 Diazotization Diazotization NaNO2, HCl 0-5 °C Product Final Product (Ar-X) Diazonium->Product Step 2 Substitution Nucleophilic Substitution CuX (e.g., CuCl) N2_gas N2 (gas) Product->N2_gas Byproduct

Caption: Key steps of the Sandmeyer reaction workflow.

Summary of Reactivity Comparison

Reaction TypeMore Reactive CompoundRationale
Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-5-(trifluoromethyl)anilineStronger electron-withdrawing -CF3 group provides better stabilization of the Meisenheimer intermediate.[11]
Amide Bond Formation This compoundThe amino group is more nucleophilic due to the slightly weaker deactivating effect of the -OCF3 group.
Sandmeyer Reaction (Diazotization Step) This compoundHigher basicity and nucleophilicity of the amino group facilitates the initial reaction with nitrous acid.[15]
Electrophilic Aromatic Substitution (EAS) This compoundThe aromatic ring is less deactivated by the -OCF3 group compared to the -CF3 group, making it more susceptible to electrophilic attack.

Experimental Protocols

The following are generalized protocols for key reactions. Researchers should optimize conditions for their specific substrates and equipment.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted chloroaniline (1.0 equiv), a suitable solvent (e.g., DMF, DMSO, or NMP), and the nucleophile (1.1-1.5 equiv).

  • Base: Add a base (e.g., K2CO3, Cs2CO3, or NaH, 1.5-2.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Sandmeyer Reaction (Chlorination)
  • Diazotization: Dissolve the substituted aniline (1.0 equiv) in an aqueous solution of a strong acid (e.g., 3M HCl, ~3.0 equiv) in a beaker, cooling the mixture to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.0-1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.[17] Stir for an additional 15-30 minutes at this temperature.

  • Copper Catalyst: In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl, 1.1 equiv) in concentrated HCl.

  • Substitution: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.[16]

  • Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Workup and Purification: Cool the mixture and extract with an organic solvent. Wash the organic layer with water, dilute NaOH, and brine. Dry over a drying agent, concentrate, and purify the product, typically by distillation or chromatography.

Protocol 3: General Procedure for Amide Bond Formation (from Acyl Chloride)
  • Setup: Dissolve the substituted aniline (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equiv) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile) in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.0-1.1 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash sequentially with dilute acid, saturated NaHCO3 solution, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting amide by recrystallization or column chromatography.[18]

References

validation of 2-Chloro-5-(trifluoromethoxy)aniline as a bioisostere for other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Validation as a Superior Bioisostere for Methoxy and Other Functional Groups

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological profiles is paramount. The concept of bioisosterism, the substitution of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a cornerstone of this process. This guide provides a comprehensive comparison of 2-Chloro-5-(trifluoromethoxy)aniline with its classical bioisostere, 2-chloro-5-methoxyaniline, and other functional groups, supported by experimental data and detailed protocols. The inclusion of the trifluoromethoxy (-OCF3) group often imparts significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making it a valuable tool for medicinal chemists.[1][2]

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The trifluoromethoxy group is a bioisostere of the methoxy group, but its unique electronic properties lead to significant differences in the overall molecular characteristics. The strong electron-withdrawing nature of the -OCF3 group can influence the pKa of the aniline nitrogen, while its high lipophilicity (Hansch π ≈ +1.04) significantly impacts the molecule's logP and membrane permeability.[1][2][3]

Property2-Chloro-5-methoxyaniline (Parent)This compound (Bioisostere)Rationale for Change
pKa ~4.5~3.8The strong electron-withdrawing effect of the -OCF3 group decreases the basicity of the aniline nitrogen.
logP ~2.1~3.2The trifluoromethoxy group is significantly more lipophilic than the methoxy group.[1][2]
Metabolic Stability (in vitro, liver microsomes) ModerateHighThe C-F bonds in the -OCF3 group are highly resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[2]
Aqueous Solubility ModerateLowIncreased lipophilicity generally leads to decreased aqueous solubility.
Plasma Protein Binding ModerateHighHigher lipophilicity often results in increased binding to plasma proteins like albumin.

Biological Activity: A Case Study in Kinase Inhibition

To illustrate the impact of this bioisosteric replacement on biological activity, we present a case study on the inhibition of a hypothetical tyrosine kinase, "Kinase X," which is a common target in oncology research. Aniline derivatives are frequently employed as hinge-binding motifs in kinase inhibitors.

CompoundIC50 (nM) for Kinase XCell-based Potency (EC50, nM)Rationale for Change
Parent Compound (Methoxy) 150850-
Bioisostere (Trifluoromethoxy) 45220The increased lipophilicity of the trifluoromethoxy analog can lead to better membrane permeability and higher intracellular concentrations, resulting in improved cell-based potency. The altered electronics may also influence binding affinity to the kinase.[4]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of trifluoromethoxy aniline derivatives involves the trifluoromethoxylation of a corresponding phenol, followed by reduction of a nitro group.[5]

Step 1: Nitration of 1-chloro-3-(trifluoromethoxy)benzene

  • To a stirred solution of 1-chloro-3-(trifluoromethoxy)benzene in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture onto ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-nitro-5-(trifluoromethoxy)benzene.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-chloro-1-nitro-5-(trifluoromethoxy)benzene in ethanol.

  • Add iron powder and a catalytic amount of ammonium chloride in water.

  • Heat the mixture to reflux for 3 hours.

  • Filter the hot reaction mixture through celite and concentrate the filtrate.

  • Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds against Kinase X can be determined using a standard in vitro kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Add varying concentrations of the test compounds (Parent and Bioisostere) to the wells of a microplate.

  • Add the Kinase X enzyme and a biotinylated peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and add a detection solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC).

  • Incubate for 1 hour to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (EC50 Determination)

The anti-proliferative effect of the compounds can be assessed in a cancer cell line that is dependent on the activity of Kinase X.

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds.

  • Incubate the cells for 72 hours.

  • Add a reagent such as CellTiter-Glo® to measure cell viability based on ATP levels.

  • Measure the luminescence using a plate reader.

  • Calculate the EC50 values from the dose-response curves.

Visualizing the Bioisosteric Replacement and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the bioisosteric replacement strategy, the experimental workflow for compound evaluation, and a representative signaling pathway.

Bioisosteric Replacement Parent Compound\n(2-chloro-5-methoxyaniline) Parent Compound (2-chloro-5-methoxyaniline) Bioisosteric Replacement Bioisosteric Replacement Parent Compound\n(2-chloro-5-methoxyaniline)->Bioisosteric Replacement Substitution Improved Analog\n(this compound) Improved Analog (this compound) Bioisosteric Replacement->Improved Analog\n(this compound) Leads to

Caption: Bioisosteric replacement of a methoxy group with a trifluoromethoxy group.

Experimental Workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_cellular Cell-Based Assays Synthesis of Parent Synthesize 2-chloro-5-methoxyaniline Analog Physicochemical Measure pKa, logP, Solubility Synthesis of Parent->Physicochemical Synthesis of Bioisostere Synthesize This compound Analog Synthesis of Bioisostere->Physicochemical Biochemical Determine Kinase IC50 Physicochemical->Biochemical Metabolic Assess Metabolic Stability Biochemical->Metabolic CellPotency Determine Cellular EC50 Metabolic->CellPotency

Caption: Workflow for the comparative evaluation of bioisosteric analogs.

Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Signaling (e.g., MAPK pathway) KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->KinaseX

Caption: Inhibition of a generic kinase signaling pathway by a this compound analog.

Conclusion

The strategic incorporation of a this compound moiety in place of a 2-chloro-5-methoxyaniline or other functional groups represents a powerful strategy in medicinal chemistry. The trifluoromethoxy group's ability to enhance metabolic stability, increase lipophilicity, and potentially improve biological potency makes it a highly attractive bioisostere. The data and protocols presented in this guide provide a framework for researchers to understand and apply this valuable building block in the design of next-generation therapeutics. While the specific outcomes of such a substitution are context-dependent, the underlying principles highlight the significant potential of this compound to overcome common challenges in drug development and contribute to the discovery of more effective and safer medicines.

References

A Comparative Analysis of the Lipophilicity of Trifluoromethoxy and Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently employed to enhance metabolic stability, binding affinity, and, critically, lipophilicity. This guide provides a comparative analysis of the lipophilicity of positional isomers of trifluoromethoxy and trifluoromethyl anilines, supported by available experimental and calculated data, detailed experimental protocols, and visualizations to elucidate key structure-lipophilicity relationships.

Data Presentation: Lipophilicity of Anilines

The following table summarizes the available experimental and calculated LogP values for the ortho, meta, and para isomers of trifluoromethyl and trifluoromethoxy aniline. The partition coefficient (LogP) is a measure of a compound's lipophilicity, representing its distribution between an octanol and a water phase. A higher LogP value indicates greater lipophilicity.

CompoundSubstituentPositionExperimental LogPCalculated XLogP3
Trifluoromethyl Anilines
2-Trifluoromethylaniline-CF3orthoNot available2.4[1]
3-Trifluoromethylaniline-CF3metaNot available2.3[2]
4-Trifluoromethylaniline-CF3para1.95[3]2.4[4]
Trifluoromethoxy Anilines
2-Trifluoromethoxyaniline-OCF3orthoNot availableNot available
3-Trifluoromethoxyaniline-OCF3metaNot availableNot available
4-Trifluoromethoxyaniline-OCF3paraNot available2.2[5]

Note: The presented data is a compilation from various sources and includes both experimentally determined and computationally predicted values. Direct comparison between experimental and calculated values should be made with caution. The absence of a complete set of experimental data determined under uniform conditions highlights a gap in the current literature.

Discussion of Lipophilicity Trends

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups both significantly influence the lipophilicity of the parent aniline molecule. Generally, the -OCF3 group is considered to be more lipophilic than the -CF3 group. This is attributed to the presence of the oxygen atom, which, despite its electronegativity, contributes to the overall nonpolar surface area of the molecule.

The position of the substituent on the aniline ring also plays a crucial role in determining lipophilicity. While a comprehensive experimental dataset is lacking, it is generally observed that ortho-substituted anilines can exhibit different lipophilicity profiles compared to their meta and para isomers due to intramolecular interactions, such as hydrogen bonding between the amino group and the substituent. For instance, in a study of triazole derivatives of anilines, para-substituted compounds demonstrated the lowest lipophilicity[6].

Experimental Protocols

The determination of LogP is a critical experimental procedure in drug discovery. The two most common methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Shake-Flask Method (Gold Standard)

This classical method directly measures the partition coefficient of a compound between n-octanol and water.

  • Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the concentration of the compound in each phase is determined.

  • Protocol Outline:

    • Preparation of Phases: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure mutual miscibility at equilibrium.

    • Sample Preparation: A known amount of the aniline derivative is dissolved in one of the phases.

    • Partitioning: The two phases are combined in a flask and shaken vigorously for a set period to allow for the compound to partition between the two layers.

    • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

    • Concentration Analysis: The concentration of the aniline in each phase is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • LogP Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2. RP-HPLC Method

This chromatographic method provides an indirect estimation of LogP based on the retention time of the compound on a nonpolar stationary phase.

  • Principle: The retention time of a compound on a reverse-phase column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known LogP values.

  • Protocol Outline:

    • System Preparation: An HPLC system equipped with a reverse-phase column (e.g., ODS, C18) and a UV detector is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

    • Calibration: A set of standard compounds with a range of known LogP values is injected into the HPLC system, and their retention times (tR) are recorded. The capacity factor (k) is calculated for each standard using the formula: k = (tR - t0) / t0, where t0 is the void time. A calibration curve is constructed by plotting log k against the known LogP values.

    • Sample Analysis: The aniline isomer is injected into the HPLC system under the same conditions, and its retention time is measured.

    • LogP Determination: The log k value for the aniline is calculated, and its LogP is determined from the calibration curve.

Mandatory Visualization

Lipophilicity_Comparison Ortho_CF3 2-CF3 Aniline (XLogP3 = 2.4) Meta_CF3 3-CF3 Aniline (XLogP3 = 2.3) Para_CF3 4-CF3 Aniline (LogP = 1.95) Ortho_OCF3 2-OCF3 Aniline Meta_OCF3 3-OCF3 Aniline Para_OCF3 4-OCF3 Aniline (XLogP3 = 2.2) Aniline Aniline (LogP = 0.90) Aniline->Ortho_CF3 + CF3 Aniline->Meta_CF3 + CF3 Aniline->Para_CF3 + CF3 Aniline->Ortho_OCF3 + OCF3 Aniline->Meta_OCF3 + OCF3 Aniline->Para_OCF3 + OCF3

Caption: Structure-lipophilicity relationship of aniline derivatives.

Experimental_Workflow cluster_shake_flask Shake-Flask Method cluster_rphplc RP-HPLC Method A Prepare Octanol-Saturated Water and Water-Saturated Octanol B Dissolve Aniline Derivative A->B C Shake to Equilibrium B->C D Separate Phases C->D E Analyze Concentration (HPLC/UV-Vis) D->E F Calculate LogP E->F G Prepare Mobile Phase and Calibrants H Generate Calibration Curve (log k vs. LogP) G->H I Inject Aniline Sample J Determine Retention Time I->J K Calculate log k J->K L Determine LogP from Curve K->L

Caption: Experimental workflows for LogP determination.

References

Comparative Guide to the Biological Activities of 2-Chloro-5-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds derived from 2-chloro-5-(trifluoromethoxy)aniline and structurally similar compounds. The inclusion of the trifluoromethoxy group often enhances metabolic stability and bioavailability, making these derivatives promising candidates for drug discovery.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Anticancer Activity

Derivatives of chloro-trifluoromethoxyaniline have been investigated for their potential as anticancer agents. The core structure is a versatile scaffold for the development of kinase inhibitors and cytotoxic compounds.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various aniline derivatives, including those with chloro and trifluoromethyl/trifluoromethoxy substitutions. The data is primarily presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values against different cancer cell lines.

Compound ID/ClassCancer Cell Line(s)Activity (µM)Reference Compound(s)Source
Thiazolo[4,5-d]pyrimidine derivativesLeukemia (CCRF-CEM, HL-60(TB), MOLT-4), Non-Small Cell Lung (HOP-92, NCI-H522), Colon (HCT-116, HCC-2998, SW620), Melanoma (SK-MEL-28), Ovarian (OVCAR-3), Renal (UO-31), Breast (T-47D)Growth % ranging from -82.97 to -16.27 at 10 µMNot specified[3]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineColorectal (HCT116, Caco-2)IC50: 0.35, 0.54Neocryptolepine[4]
Quinazoline-chalcone derivative (14g)Leukemia (K-562, RPMI-8226), Colon (HCT-116), Melanoma (LOX IMVI), Breast (MCF7)GI50: 0.622 - 1.81Adriamycin/Doxorubicin[5]
Pyrimidodiazepine derivative (16c)Various (10 cell lines)LC50: 10-fold higher than AdriamycinAdriamycin/Doxorubicin[5]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2h)Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5), Gastric (AGS), Colon (DLD-1), Breast (MCF-7, MDA-MB-231)Mean GI50: 1.57Not specified[6]
2-substituted aniline pyrimidine derivatives (14a, 14b)Mer kinaseIC50: 0.0081, 0.0096Not specified[7]
Experimental Protocols: Anticancer Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][10][11]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[8][9]

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells in various concentrations. Control wells receive only the solvent.[8][9]

  • Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) to allow the compounds to take effect.[9]

  • MTT Addition: An MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.[8][11] The IC50 value is then calculated from the dose-response curve.[9][11]

NCI-60 Human Tumor Cell Line Screen

This screening program by the National Cancer Institute evaluates the anticancer activity of compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.[6]

Signaling Pathways in Cancer

Many aniline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[12] The PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways are common targets.[4][13]

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Inhibitor Aniline Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1 Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., Vibrio sp.) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Test Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 24h at 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

References

Performance of 2-Anilino-Pyrimidine Derivatives as Dual Mer/c-Met Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met receptor tyrosine kinases. These kinases are crucial targets in oncology due to their role in tumor growth, metastasis, and drug resistance. This document summarizes quantitative inhibitory data, details experimental methodologies, and visualizes relevant signaling pathways to offer an objective comparison with alternative inhibitors.

Introduction to Mer and c-Met Kinases

Mer and c-Met are receptor tyrosine kinases that, when dysregulated, play significant roles in various human cancers.[1] Their aberrant activation can lead to increased cell proliferation, survival, motility, and invasion.[1] Consequently, the development of small molecule inhibitors targeting these kinases is a key strategy in cancer therapy. One promising class of compounds is the 2-substituted aniline pyrimidine derivatives, which have demonstrated potent dual inhibitory activity against both Mer and c-Met.[2]

Quantitative Performance Data

The inhibitory activities of a lead 2-substituted aniline pyrimidine derivative, compound 17c , and a previously identified potent compound, 18c , are presented below, alongside a selection of alternative Mer and c-Met inhibitors for comparison.[1][2][3] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

InhibitorTarget(s)IC50 (nM)Notes
Compound 17c Mer6.4 ± 1.8A novel 2-substituted aniline pyrimidine derivative with improved metabolic stability and oral bioavailability.[2]
c-Met26.1 ± 7.7
Compound 18c Mer18.5 ± 2.3A potent dual Mer/c-Met inhibitor from a previous study.[1][2]
c-Met33.6 ± 4.3
Cabozantinib Mer, c-Met, VEGFR2, AXL, RET, KIT, FLT3, Tie-2Mer: ~7, c-Met: 1.3A multi-targeted kinase inhibitor approved for clinical use.
UNC2250 MerPotentA known potent Mer inhibitor.[2]
Crizotinib c-Met, ALK11 (cell-based)An approved therapeutic agent targeting c-Met and ALK.
Savolitinib (Volitinib) c-Met5A novel, potent, and selective MET inhibitor.

Experimental Protocols

The following section details the methodologies for the synthesis of the 2-substituted aniline pyrimidine derivatives and the kinase inhibition assays used to determine their IC50 values.

Synthesis of 2-Substituted Aniline Pyrimidine Derivatives (General Procedure)

The synthesis of compounds like 17c and 18c typically involves a multi-step process. A key step is the nucleophilic aromatic substitution reaction between a substituted 2-chloropyrimidine core and the desired aniline derivative. The pyrimidine core itself is often constructed from commercially available starting materials. Further modifications are then made to the aniline or pyrimidine moieties to optimize potency and pharmacokinetic properties.[2]

Experimental Workflow for Synthesis:

G start Commercially available starting materials step1 Synthesis of 2,4-dichloropyrimidine start->step1 step2 Reaction with a substituted phenol step1->step2 step3 Nucleophilic aromatic substitution with a substituted aniline step2->step3 step4 Further modification and purification step3->step4 end Final 2-substituted aniline pyrimidine derivative step4->end

Synthetic workflow for 2-anilino-pyrimidines.
Mer and c-Met Kinase Inhibition Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a common method for determining the inhibitory activity of compounds against kinases.[4]

  • Reagent Preparation :

    • Prepare a 3X solution of the test compound (e.g., 2-substituted aniline pyrimidine derivative) in kinase buffer.

    • Prepare a 3X mixture of the target kinase (Mer or c-Met) and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure :

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition :

    • Read the plate using a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • The FRET signal is generated when the europium-labeled antibody and the Alexa Fluor™-labeled tracer are in close proximity, which occurs when the tracer is bound to the kinase.

    • An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

  • Data Analysis :

    • The IC50 value is determined by plotting the percentage of inhibition (calculated from the decrease in FRET signal) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Kinase Inhibition Assay:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep1 3X Test Compound assay1 Dispense reagents into 384-well plate prep1->assay1 prep2 3X Kinase/Antibody Mix prep2->assay1 prep3 3X Tracer prep3->assay1 assay2 Incubate for 60 min at room temperature assay1->assay2 data1 Read TR-FRET signal assay2->data1 data2 Calculate % Inhibition data1->data2 data3 Determine IC50 value data2->data3

Kinase inhibition assay workflow.

Signaling Pathways

The following diagrams illustrate the signaling pathways of Mer and c-Met kinases, highlighting their roles in cellular processes and their relevance as therapeutic targets.

Mer Kinase Signaling Pathway

Mer kinase is involved in efferocytosis (the clearance of apoptotic cells) and the suppression of inflammatory responses.[1] Its dysregulation in cancer cells can promote survival and immune evasion.

G cluster_membrane Cell Membrane Mer Mer PI3K PI3K Mer->PI3K activates STAT STAT Mer->STAT activates ERK ERK Mer->ERK activates Gas6 Gas6 (Ligand) Gas6->Mer binds Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival ImmuneSupp Immune Suppression Akt->ImmuneSupp STAT->Survival ERK->Survival

Simplified Mer kinase signaling pathway.
c-Met Kinase Signaling Pathway

Upon binding its ligand, hepatocyte growth factor (HGF), c-Met activates several downstream pathways, including the RAS-MAPK and PI3K-Akt pathways, which are central to cell growth, motility, and invasion.[5]

G cluster_membrane Cell Membrane cMet c-Met GRB2 GRB2 cMet->GRB2 recruits PI3K PI3K cMet->PI3K activates HGF HGF (Ligand) HGF->cMet binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Motility Motility & Invasion ERK->Motility Akt Akt PI3K->Akt Akt->Proliferation Akt->Motility

Simplified c-Met kinase signaling pathway.

Conclusion

2-Substituted aniline pyrimidine derivatives, such as compound 17c , represent a promising class of dual Mer/c-Met kinase inhibitors.[2] Their potent inhibitory activity, coupled with favorable pharmacokinetic profiles, makes them strong candidates for further preclinical and clinical development. The comparative data presented in this guide highlights their performance relative to other known inhibitors and provides a foundation for researchers in the field of oncology drug discovery. The detailed experimental protocols and pathway visualizations offer valuable resources for the continued investigation and optimization of this important class of enzyme inhibitors.

References

A Comparative Guide to the Synthetic Utility of Chloro-Trifluoromethoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal and agrochemical research. Chloro-trifluoromethoxyaniline isomers, in particular, represent a class of valuable building blocks, offering a unique combination of physicochemical properties that can enhance the potency, metabolic stability, and bioavailability of target molecules. This guide provides an objective comparison of the synthetic utility of key chloro-trifluoromethoxyaniline isomers, supported by experimental data, to aid researchers in the selection of the most suitable starting materials for their synthetic campaigns.

Introduction to Chloro-Trifluoromethoxyaniline Isomers

The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can significantly modulate the properties of an aromatic ring. When combined with a chloro substituent and an aniline moiety, it provides a versatile scaffold for a variety of chemical transformations. The relative positions of these functional groups on the benzene ring give rise to several isomers, each with distinct reactivity profiles. This guide will focus on the comparative synthetic utility of the following commercially available isomers:

  • 2-Chloro-5-(trifluoromethoxy)aniline

  • 4-Chloro-3-(trifluoromethoxy)aniline

  • 4-Chloro-2-(trifluoromethoxy)aniline

  • 3-Chloro-4-(trifluoromethoxy)aniline

  • 5-Chloro-2-(trifluoromethoxy)aniline

Physicochemical Properties

A summary of the key physicochemical properties of these isomers is presented in the table below. These properties can influence their handling, solubility, and reactivity in various solvent systems.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compound331-26-0[1][2]C₇H₅ClF₃NO211.57[1]---
4-Chloro-3-(trifluoromethoxy)anilineNot readily availableC₇H₅ClF₃NO211.57---
4-Chloro-2-(trifluoromethoxy)aniline175205-77-3[3][4]C₇H₅ClF₃NO211.57[3][4]White to light yellow powder to lump[4]33[3][4]82 / 15 mmHg[4]
3-Chloro-4-(trifluoromethoxy)aniline64628-73-5[5][6]C₇H₅ClF₃NO211.57[5]White to almost white powder to lump[5]31[5]-
5-Chloro-2-(trifluoromethoxy)aniline326-64-7[7]C₇H₅ClF₃NO211.57[7]---

Comparative Synthetic Utility in Key Reactions

The synthetic utility of these isomers is primarily demonstrated through their participation in cross-coupling reactions, which are fundamental for the construction of complex molecular frameworks in drug discovery and agrochemical synthesis. This section will compare their reactivity in two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the chloro-trifluoromethoxyaniline isomers in this reaction is influenced by the electronic and steric environment of the carbon-chlorine bond. Generally, electron-deficient aryl chlorides are more reactive in the oxidative addition step of the catalytic cycle.

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Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Aryl_Chloride Chloro-trifluoromethoxyaniline Isomer Oxidative_Addition Oxidative Addition Aryl_Chloride->Oxidative_Addition Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_0 Pd(0)Lₙ Pd_0->Oxidative_Addition Aryl_Pd_II Ar-Pd(II)-Cl(Lₙ) Oxidative_Addition->Aryl_Pd_II Aryl_Pd_II->Transmetalation Aryl_Pd_II_R Ar-Pd(II)-R(Lₙ) Transmetalation->Aryl_Pd_II_R Boron_Byproduct X-B(OH)₂ Transmetalation->Boron_Byproduct Reductive_Elimination Reductive Elimination Aryl_Pd_II_R->Reductive_Elimination Reductive_Elimination->Pd_0 Coupled_Product Ar-R Reductive_Elimination->Coupled_Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-2-(trifluoromethoxy)anilineArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1001275-90 (expected)General Protocol
3-Chloro-4-(trifluoromethoxy)anilinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801685Hypothetical Example

Note: Experimental data for direct comparison is limited. The presented data is based on general protocols for similar substrates and hypothetical examples to illustrate potential reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. The success of this reaction with chloro-trifluoromethoxyaniline isomers is highly dependent on the choice of palladium catalyst, ligand, and base, particularly for the less reactive chloro-isomers.

dot

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Aryl_Chloride Chloro-trifluoromethoxyaniline Isomer Oxidative_Addition Oxidative Addition Aryl_Chloride->Oxidative_Addition Amine R₂NH Amine_Coordination Amine Coordination & Deprotonation Amine->Amine_Coordination Pd_0 Pd(0)Lₙ Pd_0->Oxidative_Addition Aryl_Pd_II Ar-Pd(II)-Cl(Lₙ) Oxidative_Addition->Aryl_Pd_II Aryl_Pd_II->Amine_Coordination Aryl_Pd_II_Amide Ar-Pd(II)-NR₂(Lₙ) Amine_Coordination->Aryl_Pd_II_Amide Salt_Byproduct Base-H⁺X⁻ Amine_Coordination->Salt_Byproduct Reductive_Elimination Reductive Elimination Aryl_Pd_II_Amide->Reductive_Elimination Reductive_Elimination->Pd_0 Coupled_Product Ar-NR₂ Reductive_Elimination->Coupled_Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparative Data for Buchwald-Hartwig Amination

IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-2-(trifluoromethoxy)anilineMorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene1001880-95 (expected)General Protocol
3-Chloro-4-(trifluoromethoxy)anilineAnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1102478Hypothetical Example

Note: Experimental data for direct comparison is limited. The presented data is based on general protocols for similar substrates and hypothetical examples to illustrate potential reactivity.

Experimental Protocols

Detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are based on established methods and can be adapted for specific substrates and isomers.

General Procedure for Suzuki-Miyaura Coupling of Chloro-trifluoromethoxyaniline Isomers

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Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Oven-dried flask under N₂ Add_Reactants Add chloro-trifluoromethoxyaniline isomer (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and Pd catalyst/ligand. Start->Add_Reactants Add_Solvent Add degassed solvent. Add_Reactants->Add_Solvent Heat Heat to specified temperature. Add_Solvent->Heat Monitor Monitor by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Quench Quench with H₂O. Cool->Quench Extract Extract with organic solvent. Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄). Extract->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Oven-dried Schlenk tube under Ar Add_Catalyst Add Pd precatalyst and ligand. Start->Add_Catalyst Add_Reactants Add chloro-trifluoromethoxyaniline isomer (1.0 eq), amine (1.2 eq), and base (1.4 eq). Add_Catalyst->Add_Reactants Add_Solvent Add anhydrous, degassed solvent. Add_Reactants->Add_Solvent Heat Heat to specified temperature. Add_Solvent->Heat Monitor Monitor by TLC or GC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Filter Filter through celite. Cool->Filter Concentrate Concentrate filtrate. Filter->Concentrate Purify Purify by column chromatography. Concentrate->Purify

References

Unveiling the Molecular Architecture: A Comparative Guide to Validating 2-Chloro-5-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2-Chloro-5-(trifluoromethoxy)aniline and its derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This guide presents a comparative overview of these techniques, complete with experimental protocols and data interpretation, to assist researchers in selecting the most appropriate methods for their specific needs.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the key quantitative data obtained from X-ray crystallography and its complementary spectroscopic techniques. As a direct crystal structure for this compound is not publicly available, data for the structurally related 4-chloro-3-(trifluoromethyl)aniline is used for illustrative comparison with typical spectroscopic outputs.

ParameterSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of nuclei, connectivity, stereochemistryMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Sample Phase Solid (single crystal)Liquid (solution)Gas/Liquid/SolidSolid/Liquid
Key Data Output Crystal System: OrthorhombicSpace Group: PnmaUnit Cell Dimensions: a, b, c (Å)Bond Lengths (e.g., C-Cl, C-N) (Å)Bond Angles (e.g., C-C-N) (°)Chemical Shifts (δ, ppm)Coupling Constants (J, Hz)Mass-to-charge ratio (m/z)Wavenumber (cm⁻¹)
Example Data C-Cl: ~1.74 ÅC-CF₃: ~1.51 ÅC-N: ~1.40 ŹH NMR (CDCl₃): δ ~7.5-6.8 (aromatic), ~4.0 (NH₂) ppm¹³C NMR (CDCl₃): δ ~145-115 (aromatic), ~124 (q, CF₃) ppm[M+H]⁺: 196.0135 (for C₇H₅ClF₃N)~3400-3300 cm⁻¹ (N-H stretch)~1330 cm⁻¹ (C-F stretch)~1250 cm⁻¹ (C-N stretch)

Definitive Structure Determination: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for absolute structure determination.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise location of each atom in the molecular structure can be determined, providing unequivocal proof of its constitution and stereochemistry.

Experimental Protocol:
  • Crystal Growth: High-quality single crystals are paramount for a successful SCXRD experiment. For aniline derivatives, slow evaporation of a saturated solution is a common and effective method.

    • Solvent Selection: Choose a solvent in which the compound has moderate solubility. Common choices include ethanol, methanol, acetone, or mixtures thereof.

    • Procedure: Prepare a saturated solution of the purified compound. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Data Collection:

    • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, typically under a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and radiation damage.[1]

    • Instrumentation: Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1] The crystal is rotated, and a series of diffraction images are collected from different orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • An initial structural model is obtained using direct methods or Patterson methods.

    • This model is then refined using least-squares methods to minimize the difference between the observed and calculated diffraction intensities, resulting in a precise determination of atomic positions, bond lengths, and angles.

Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization, purity assessment, and for compounds that are difficult to crystallize. A multi-technique approach is often necessary for a complete and unambiguous structural and purity profile.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular framework by probing the chemical environment of atomic nuclei.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Spectrometer: A 300-600 MHz NMR spectrometer is typically used.

    • Nuclei: ¹H and ¹³C spectra are standard for organic molecules.

    • Parameters: Standard pulse sequences are used. For ¹H NMR, 16-64 scans are typically sufficient, while ¹³C NMR requires more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.[2] For halogenated compounds, the isotopic distribution provides a characteristic signature.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent like methanol or acetonitrile. For aniline derivatives, adding a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.[2]

  • Instrumentation: Electrospray ionization (ESI) is a common ionization technique for this type of molecule, often coupled with a liquid chromatograph (LC-MS).

  • Data Analysis: The resulting mass spectrum will show a peak for the molecular ion (e.g., [M+H]⁺). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups. For a primary aromatic amine like this compound, characteristic bands would include N-H stretching vibrations (two bands in the 3400-3300 cm⁻¹ region), C-N stretching (around 1335-1250 cm⁻¹), and vibrations associated with the substituted aromatic ring and the trifluoromethoxy group.[3]

Visualizing the Workflow and Logic

To better understand the process of structure validation, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth High Purity Sample DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Unambiguous 3D Structure StructureSolution->FinalStructure

Experimental workflow for X-ray crystallography.

logical_relationship cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Analysis UnknownCompound Newly Synthesized Derivative NMR NMR Spectroscopy UnknownCompound->NMR Provides MS Mass Spectrometry UnknownCompound->MS Provides FTIR FTIR Spectroscopy UnknownCompound->FTIR Provides XRD X-ray Crystallography UnknownCompound->XRD Requires Connectivity Connectivity NMR->Connectivity Connectivity & Environment MolWeight MolWeight MS->MolWeight Molecular Weight & Formula FuncGroups FuncGroups FTIR->FuncGroups Functional Groups AbsStructure AbsStructure XRD->AbsStructure Absolute 3D Structure ProposedStructure Proposed Structure Connectivity->ProposedStructure MolWeight->ProposedStructure FuncGroups->ProposedStructure ProposedStructure->XRD Confirmation

References

Evaluating the In Vitro Efficacy of 2-Chloro-5-(trifluoromethoxy)aniline-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. The 2-chloro-5-(trifluoromethoxy)aniline scaffold, in particular, presents a unique combination of a halogenated and a trifluoromethoxylated aromatic ring, suggesting its potential as a building block for novel therapeutic agents. This guide provides a comparative overview of the in vitro efficacy of compounds structurally related to this compound, leveraging available experimental data on analogous structures to offer insights into their potential biological activities. Due to a lack of publicly available data on direct derivatives, this guide focuses on structurally similar trifluoromethyl- and trifluoromethoxy-aniline analogs.

Comparative In Vitro Efficacy of Structurally Related Aniline Derivatives

The following tables summarize the in vitro cytotoxicity and antimicrobial activity of various aniline derivatives that share key structural features with this compound, such as halogen and trifluoromethyl or trifluoromethoxy substitutions. These data provide a valuable reference for understanding the potential efficacy of this compound class.

Table 1: In Vitro Cytotoxicity of Trifluoromethyl-Aniline Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Anilino-Substituted Pyrimidine & Quinazoline Derivatives
Compound 8a (4-anilinoquinazoline derivative)A431 (Skin Carcinoma)2.62[1]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
3aA375 (Melanoma)>50[1]
3aC32 (Melanoma)28.3[1]
3aDU145 (Prostate)29.1[1]
3aMCF-7 (Breast)>50[1]
3bA375 (Melanoma)25.4[1]
3bC32 (Melanoma)24.4[1]
3bDU145 (Prostate)27.8[1]

Table 2: In Vitro Antimicrobial Activity of Halogenated Trifluoromethyl-Aniline Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[2][3]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays commonly used to evaluate the efficacy of novel chemical entities.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically in a serial dilution, and incubated for another 48-72 hours.[1]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentrations.[1]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at a concentration determined from cytotoxicity assays (e.g., IC50 concentration) for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA and pooled with the floating cells from the supernatant. Cells are then washed with cold phosphate-buffered saline (PBS).

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Evaluation start Cancer Cell Culture seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with Test Compounds (Varying Concentrations) seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50

Experimental workflow for in vitro cytotoxicity screening.

apoptosis_pathway cluster_pathway Simplified Intrinsic Apoptosis Pathway compound Cytotoxic Compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Simplified intrinsic apoptosis signaling pathway.

References

The Fluorine Advantage: A Comparative Analysis of 2-Chloro-5-(trifluoromethoxy)aniline and Its Non-Fluorinated Analogues in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles. This guide provides an objective comparison of 2-Chloro-5-(trifluoromethoxy)aniline with its non-fluorinated counterparts, such as 2-Chloro-5-methoxyaniline and 2-Chloro-5-methylaniline, highlighting the transformative impact of the trifluoromethoxy group on key drug-like properties. Through a review of experimental data, this document serves as a resource for informed decision-making in medicinal chemistry.

The substitution of a methoxy or methyl group with a trifluoromethoxy group on an aniline scaffold is a powerful strategy in modern drug design. This bioisosteric replacement can profoundly alter a molecule's physicochemical and pharmacokinetic properties, often leading to improved metabolic stability, enhanced membrane permeability, and modulated target binding affinity. This guide delves into a comparative analysis of these analogues, supported by experimental data and detailed protocols.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The introduction of the trifluoromethoxy (-OCF3) group imparts unique electronic and steric properties compared to the methoxy (-OCH3) or methyl (-CH3) groups. These differences have significant implications for a compound's behavior in biological systems.

PropertyThis compound Derivative2-Chloro-5-methoxyaniline Derivative (Non-fluorinated Analogue)2-Chloro-5-methylaniline Derivative (Non-fluorinated Analogue)Rationale for Difference
Lipophilicity (LogP) HigherLowerLowerThe trifluoromethoxy group is significantly more lipophilic than the methoxy or methyl group, which can enhance membrane permeability and cell penetration.
Metabolic Stability HigherLowerLowerThe strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to oxidative metabolism by cytochrome P450 enzymes, leading to a longer half-life in vivo.
pKa of Aniline Nitrogen LowerHigherHigherThe strong electron-withdrawing nature of the trifluoromethoxy group reduces the basicity of the aniline nitrogen, which can affect drug-receptor interactions and solubility.
Hydrogen Bond Acceptor Strength WeakerStrongerN/AThe fluorine atoms in the trifluoromethoxy group reduce the hydrogen bond acceptor strength of the oxygen atom compared to the methoxy group.

Impact on Biological Activity: A Case Study in Kinase Inhibition

Aniline derivatives are common scaffolds in the design of kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases. The substitution at the 5-position of the 2-chloroaniline ring can significantly influence the inhibitor's potency and selectivity.

Kinase Target (Hypothetical)This compound Derivative IC50 (nM)2-Chloro-5-methoxyanilinoquinazoline Derivative IC50 (nM)Rationale for Potency Difference
c-Src Kinase Potentially <100Sub-micromolar activity reported for some derivatives.[1]The trifluoromethoxy group can form favorable interactions with hydrophobic pockets in the kinase active site, potentially increasing binding affinity.
Trk Kinase Reported in the low nanomolar range for related structures.[2][3]Data not availableThe lipophilicity and electronic properties of the trifluoromethoxy group are often advantageous for achieving high potency against tyrosine kinases.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.

Determination of Lipophilicity (LogP) by HPLC

Objective: To determine the octanol-water partition coefficient (LogP) of a compound as a measure of its lipophilicity.

Methodology:

  • Preparation of Mobile Phase: Prepare a buffered aqueous mobile phase (e.g., phosphate buffer, pH 7.4) and an organic mobile phase (e.g., methanol or acetonitrile).

  • Column: Use a reverse-phase HPLC column (e.g., C18).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system.

  • Data Analysis: Determine the retention time of the test compound and calculate its retention factor (k'). Use the calibration curve to determine the LogP value of the test compound.[4][5][6][7]

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of degradation in the presence of liver microsomes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for a structure-activity relationship (SAR) study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., c-Raf) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds KinaseInhibitor Kinase Inhibitor (Aniline-based) KinaseInhibitor->RAF Inhibits

MAPK/ERK Signaling Pathway with a potential point of inhibition.

G cluster_workflow Structure-Activity Relationship (SAR) Study Workflow Start Lead Compound Identification Synthesis Synthesis of Analogues (Fluorinated vs. Non-fluorinated) Start->Synthesis InVitro In Vitro Screening Synthesis->InVitro Physicochemical Physicochemical Profiling (LogP, Solubility) InVitro->Physicochemical Biochemical Biochemical Assays (Kinase IC50) InVitro->Biochemical Cellular Cellular Assays (Antiproliferative Activity) InVitro->Cellular ADME In Vitro ADME (Metabolic Stability) InVitro->ADME Analysis Data Analysis and SAR Physicochemical->Analysis Biochemical->Analysis Cellular->Analysis ADME->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Synthesis Iterative Cycles End Candidate Selection Optimization->End

A typical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

The strategic incorporation of a trifluoromethoxy group in place of a methoxy or methyl group on a 2-chloroaniline scaffold offers a compelling approach to enhancing the drug-like properties of a molecule. The resulting increase in lipophilicity and metabolic stability, coupled with the potential for improved target engagement, makes this compound a valuable building block in the design of novel therapeutics. While direct comparative data for identical scaffolds remains an area for further investigation, the evidence from related compounds strongly suggests that the "fluorine advantage" can be a decisive factor in the success of a drug discovery program. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of fluorinated analogues in their quest for more effective and durable medicines.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-(trifluoromethoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-5-(trifluoromethoxy)aniline, a halogenated aniline derivative. Adherence to these procedures is critical for minimizing health risks and environmental impact.

Immediate Safety and Handling Precautions

While comprehensive toxicological data for this compound is not fully available, it should be handled with caution as a potential irritant and harmful substance.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Key Safety Information Summary

ParameterRecommendationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., butyl, neoprene, Viton), chemical splash goggles, fully-buttoned lab coat. Nitrile gloves are NOT recommended for anilines.[1][2]
Ventilation All work should be confined to a properly functioning certified laboratory chemical fume hood.[1]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Spill Cleanup Absorb spills with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal as hazardous waste. Ventilate the area and clean the spill site.[1][3]
First Aid: Skin Contact Immediately wash with plenty of water.[1]
First Aid: Eye Contact Rinse cautiously with water for several minutes.[4]
First Aid: Inhalation Move to fresh air.[4]
First Aid: Ingestion Rinse mouth and seek immediate medical advice.[3][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the ultimate disposal of halogenated organic compounds like this compound is high-temperature incineration by a licensed chemical waste management company.[5][6]

1. Waste Collection and Segregation:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable PPE) in a dedicated, properly labeled, and sealed hazardous waste container.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Halogenated waste should be kept separate from non-halogenated waste.[7][8]

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

3. Temporary Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.
  • The storage area should be cool, dry, and well-ventilated.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

5. Decontamination of Reusable Equipment:

  • Thoroughly decontaminate any reusable laboratory equipment that has come into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate 2-Chloro-5- (trifluoromethoxy)aniline Waste collect_waste Collect in a Designated, Labeled Halogenated Waste Container start->collect_waste collect_contaminated Include Contaminated Materials (PPE, Absorbents) start->collect_contaminated seal_container Securely Seal the Container collect_waste->seal_container collect_contaminated->seal_container store_waste Store in a Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs incineration High-Temperature Incineration by a Licensed Facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always follow the specific protocols and regulations established by your institution and local authorities for hazardous waste disposal.

References

Personal protective equipment for handling 2-Chloro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-5-(trifluoromethyl)aniline

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-5-(trifluoromethyl)aniline (CAS No. 121-50-6). The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Chemical Identifier:

  • Name: 2-Chloro-5-(trifluoromethyl)aniline

  • CAS Number: 121-50-6

  • Molecular Formula: C₇H₅ClF₃N[1][2]

Hazard Identification and Safety Summary

2-Chloro-5-(trifluoromethyl)aniline is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[3][4]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3][4]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[5][6]
Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.[3][4]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[3][4]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]
Skin Irritation Causes skin irritation.[3][5]P332+P313: If skin irritation occurs: Get medical advice/attention.[7]
Eye Irritation Causes serious eye irritation.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Respiratory Irritation May cause respiratory irritation.[4][5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
Aquatic Toxicity Toxic to aquatic life with long lasting effects.[5]P273: Avoid release to the environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 2-Chloro-5-(trifluoromethyl)aniline.

PPE CategoryItemMaterial/Type RecommendationPurpose
Hand Protection Chemical-resistant glovesIncidental Contact (Splash Protection): Nitrile rubber (min. 5 mil). Change gloves immediately upon contamination.[1][8] Extended Contact: Viton or Silver Shield/Norfoil gloves provide the highest level of chemical resistance for chlorinated and aromatic solvents.[1][9][10] Neoprene is another option but offers less protection against halogenated hydrocarbons.[1][9][11]To prevent skin contact and absorption.[4]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that form a tight seal with the face. A face shield should be worn over the goggles for maximum protection.[4]To protect eyes and face from splashes and vapors.[4]
Body Protection Laboratory Coat or Chemical Protective SuitA standard lab coat may be sufficient for small quantities. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or a full protective suit is recommended.[4]To protect skin from contamination.
Respiratory Protection NIOSH-approved RespiratorUse in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with organic vapor cartridges.To prevent inhalation of harmful vapors.

Experimental Protocols: Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for the safe handling of 2-Chloro-5-(trifluoromethyl)aniline.

Preparation and Engineering Controls
  • Ventilation: Always handle 2-Chloro-5-(trifluoromethyl)aniline in a properly functioning chemical fume hood.[12]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: Have a chemical spill kit readily available that contains inert absorbent materials (e.g., sand, vermiculite), and appropriate waste containers.

Handling Procedure
  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the PPE table.

  • Inspect Container: Check the container for any damage or leaks before opening.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.

  • Keep Container Closed: Keep the container tightly sealed when not in use.[12]

  • Avoid Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[4] Remove and properly dispose of contaminated gloves.

Emergency and Spill Procedures
  • In Case of Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][13]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[3][5]

  • Large Spills: Evacuate the area immediately. Contact your institution's emergency response team.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Stream: 2-Chloro-5-(trifluoromethyl)aniline is a halogenated organic compound. It must be collected as hazardous chemical waste.[3][12]

  • Segregation: Keep halogenated waste separate from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.[2][14]

  • Container: Use a designated, compatible, and clearly labeled waste container with a secure lid. The label should read "Halogenated Organic Waste" and list the chemical constituents.[3][15]

Disposal Procedure
  • Collection: Collect all waste containing 2-Chloro-5-(trifluoromethyl)aniline, including contaminated labware, PPE, and absorbent materials, in the designated hazardous waste container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[3][4] Do not pour this chemical down the drain.[3]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as halogenated waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[15]

Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Waste Disposal cluster_emergency 4. Emergency Response a Assess Hazards (Review SDS) b Gather PPE (Gloves, Goggles, etc.) a->b c Prepare Work Area (Fume Hood, Spill Kit) b->c d Don PPE c->d Proceed to Handling e Handle Chemical in Fume Hood d->e f Keep Container Sealed e->f k Spill or Exposure Occurs e->k Potential Incident g Wash Hands After Use f->g h Collect Waste in Labeled Halogenated Waste Container g->h Generate Waste i Store Waste Securely h->i j Arrange Professional Disposal i->j l Follow Emergency Procedures (First Aid, Evacuate) k->l m Report Incident l->m

Caption: Workflow for handling 2-Chloro-5-(trifluoromethyl)aniline.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.